molecular formula C21H21NO4 B8098438 (r)-a-(Fmoc-amino)cyclobutaneacetic acid CAS No. 923012-41-3

(r)-a-(Fmoc-amino)cyclobutaneacetic acid

Cat. No.: B8098438
CAS No.: 923012-41-3
M. Wt: 351.4 g/mol
InChI Key: TXLUWFPQLXODBP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-a-(Fmoc-amino)cyclobutaneacetic acid is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-a-(Fmoc-amino)cyclobutaneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-a-(Fmoc-amino)cyclobutaneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(13-6-5-7-13)22-21(25)26-12-18-16-10-3-1-8-14(16)15-9-2-4-11-17(15)18/h1-4,8-11,13,18-19H,5-7,12H2,(H,22,25)(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLUWFPQLXODBP-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153444
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923012-41-3
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923012-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Engineering of Peptide Therapeutics: A Guide to Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic implementation of constrained amino acids in peptide drug design.

Executive Summary

Peptides occupy a unique chemical space between small molecules and biologics, offering high potency and selectivity.[1] However, native peptides suffer from rapid proteolytic degradation and poor membrane permeability. The central challenge in peptide drug design is the Entropy-Enthalpy Trade-off : flexible linear peptides lose significant entropy (


) upon folding into their bioactive conformation, reducing overall binding affinity (

).

Constraining the peptide backbone pre-organizes the molecule into its bioactive state, minimizing the entropic penalty of binding while simultaneously shielding the backbone from proteases. This guide provides an in-depth technical workflow for implementing two of the most critical constraint methodologies: Local Constraints (via


-methylation and N-methylation) and Global Constraints  (via Hydrocarbon Stapling).

Part 1: The Thermodynamics of Constraint

The theoretical basis for constraining amino acids relies on reducing the conformational space of the unbound peptide.

  • The Thorpe-Ingold Effect: Introducing gem-dimethyl groups (as in Aib) restricts rotation around the

    
     atom. This steric bulk forces the backbone torsion angles (
    
    
    
    ) into specific helical regions (typically
    
    
    -helix or
    
    
    -helix), effectively "locking" the secondary structure.
  • Macrocyclization: Linking side chains (stapling) creates a macrocycle that physically prevents unfolding. This reduces the entropic cost of binding because the peptide is already "folded" in solution.

Decision Matrix: Selecting the Right Constraint

ConstraintSelection Start Target Challenge Stab Proteolytic Instability Start->Stab Perm Low Cell Permeability Start->Perm Affinity Low Binding Affinity Start->Affinity Aib Aib / $\alpha$-Methylation (Helix Induction) Stab->Aib Exopeptidase Protection NMe N-Methylation (H-Bond Masking) Stab->NMe Endopeptidase Protection Perm->NMe Remove H-Bond Donors Staple Hydrocarbon Stapling (Global Rigidification) Perm->Staple Hide Polar Backbone Affinity->Aib Nucleate Helix Affinity->Staple Pre-organization (Entropy Reduction)

Figure 1: Decision matrix for selecting amino acid constraints based on the primary pharmacological deficiency.

Part 2: Local Constraints (Aib & N-Methylation)

-Aminoisobutyric Acid (Aib)

Aib is a non-proteinogenic amino acid where the hydrogen on the


-carbon is replaced by a methyl group. It is a strong helix inducer.
  • Mechanism: The gem-dimethyl group restricts

    
     angles to 
    
    
    
    , strongly favoring helical conformations.
  • Application: Insert Aib at non-interacting face positions to nucleate helicity in short peptides (<15 residues).

N-Methylation

Replacing the amide proton with a methyl group.

  • Mechanism:

    • Permeability: Removes a hydrogen bond donor, lowering the desolvation energy required to cross lipid membranes.

    • Stability: Sterically hinders protease access to the amide bond.

  • Application: "N-Methyl Scan" — systematically replacing residues to identify positions that tolerate methylation without disrupting target binding.

Experimental Protocol: Synthesis of Hindered Peptides

Coupling sterically hindered amino acids (Aib-to-Aib or N-Me-to-N-Me) is difficult using standard SPPS protocols. The following optimized protocol ensures high conversion.

Reagents of Choice:

  • Standard Hindered (Aib): DIC (Diisopropylcarbodiimide) + Oxyma Pure.[2]

  • Severely Hindered (N-Me to N-Me): HATU + HOAt or PyBroP.

Step-by-Step Protocol (0.1 mmol scale):

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[3]

  • Activation (The Critical Step):

    • Dissolve Fmoc-Aib-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF.

    • Add DIC (5 eq) and pre-activate for 2 minutes.

    • Note: For N-Me residues, use HATU (4 eq) / HOAt (4 eq) / DIEA (8 eq).

  • Coupling:

    • Add activated solution to resin.[4]

    • Microwave Assistance (Recommended): Heat to 75°C (30W) for 10 minutes.

    • Alternative (Manual): Double couple at RT for 2 hours each.

  • Monitoring: Perform a Chloranil test (for secondary amines) rather than Kaiser test.

  • Capping: Acetylate unreacted amines with Ac2O/DIEA/DMF to prevent deletion sequences.

Part 3: Global Constraints (Hydrocarbon Stapling)

Stapling involves incorporating two


-methyl, 

-alkenyl amino acids (e.g.,

and

for i, i+4 spacing;

and

for i, i+7 spacing) and cross-linking them via Ring-Closing Metathesis (RCM).
Synthesis Workflow: RCM on Solid Phase

RCM_Workflow Start Linear Peptide Assembly (Inc. Olefin AA) Wash Solvent Exchange (DMF -> DCM -> DCE) Start->Wash Cat Catalyst Addition (Grubbs I or II in DCE) Wash->Cat React Metathesis Reaction (2 hrs, N2 flow) Cat->React Check Reaction Complete? React->Check Check->Cat No (Repeat) Wash2 Wash Resin (DCE -> DMF) Check->Wash2 Yes Cleave Final Cleavage (TFA/TIS/H2O) Wash2->Cleave

Figure 2: Solid-phase synthesis workflow for hydrocarbon stapled peptides.

Detailed RCM Protocol:

  • Assembly: Synthesize the linear peptide using the Hindered Protocol (above) for the olefinic amino acids (

    
    ). Do not remove the N-terminal Fmoc group yet  (prevents N-terminal coordination with Ruthenium).
    
  • Solvent Exchange: Wash resin 3x with DCM, then 3x with 1,2-Dichloroethane (DCE). Crucial: DMF poisons the Grubbs catalyst.

  • Catalyst Preparation: Dissolve Grubbs I Catalyst (20 mol% relative to resin loading) in degassed DCE (approx 10 mM concentration).

  • Reaction: Add catalyst solution to resin.[4] Bubble

    
     through the solution or shake gently for 2 hours at room temperature.
    
  • Iteration: Drain and repeat the catalyst addition step to ensure completion (>95% conversion).

  • Wash: Wash extensively with DCE, then DCM, then DMF.

  • Final Deprotection: Remove N-terminal Fmoc and proceed to cleavage.

Part 4: Quantitative Impact & Data

The following table summarizes the typical performance gains observed when transitioning from a linear peptide to a constrained analog. Data represents a composite of validated studies (e.g., p53/MDM2 inhibitors, BID SAHB).

ParameterLinear Peptide (Native)Constrained Peptide (Stapled/Aib)Fold ImprovementMechanism of Action
Helicity (%) < 15% (Random Coil)> 60 - 90%4x - 6x Entropy reduction via covalent cross-link or steric lock.
Binding Affinity (

)
200 - 500 nM10 - 50 nM10x - 20x Pre-organized structure reduces

penalty upon binding.
Proteolytic Stability (

)
< 15 minutes> 4 - 12 hours> 20x Steric shielding of amide bonds; resistance to unfolding.
Cellular Uptake NegligibleModerate to HighVariable Hydrophobic staple masks polar backbone; endosomal escape.

Note: Improvements in cellular uptake are sequence-dependent. While stapling generally improves permeability, it often requires net positive charge or specific amphipathicity to ensure cytosolic access.

References

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Nature Protocols.[5] Retrieved from [Link]

  • Banerjee, R., & Basu, G. (2002). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ChemBioChem. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

Sources

A Technical Guide to (r)-a-(Fmoc-amino)cyclobutaneacetic Acid: Properties, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (r)-a-(Fmoc-amino)cyclobutaneacetic acid, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental properties, discuss stereoselective synthetic strategies, and detail its application in solid-phase peptide synthesis (SPPS), with a focus on the causal relationships behind experimental choices and the validation of protocols.

Core Properties and Stereochemical Considerations

(r)-a-(Fmoc-amino)cyclobutaneacetic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring, which imparts significant conformational rigidity. This structural constraint is a valuable tool in peptidomimetic design and drug discovery, as it can pre-organize the peptide backbone, leading to enhanced biological activity and metabolic stability.

A critical point of clarification for researchers is the distinction between the (R)- and (S)-enantiomers, as well as structurally related compounds. While enantiomers share the same molecular weight, their stereochemistry can lead to vastly different biological activities.

PropertyValueSource
Chemical Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acidN/A
Molecular Formula C₂₁H₂₁NO₄[1][2]
Molecular Weight 351.41 g/mol [1][2]
CAS Number Not explicitly assigned for the (R)-enantiomer. The (S)-enantiomer is registered under CAS Number 1391630-31-1 .[1][2][3][4]N/A

It is imperative for researchers to verify the stereochemistry of their starting material, as the biological effects of peptides incorporating this amino acid are intrinsically linked to its three-dimensional structure. A related but distinct compound, Fmoc-1-amino-1-cyclobutane carboxylic acid, has a different structure and molecular weight (337.37 g/mol ) and is registered under CAS Number 885951-77-9.[5]

The Role of Conformational Constraint in Peptide Design

The incorporation of conformationally constrained amino acids, such as those containing a cyclobutane moiety, is a powerful strategy in medicinal chemistry.[6] Linear peptides often suffer from proteolytic degradation and possess a high degree of conformational flexibility, which can be detrimental to their binding affinity and selectivity for biological targets.

By introducing the rigid cyclobutane ring, the accessible conformational space of the peptide backbone is significantly reduced. This can lead to:

  • Enhanced Proteolytic Stability: The constrained structure can hinder the access of proteases to the peptide backbone, thereby increasing the in vivo half-life of the peptide.[7]

  • Improved Receptor Binding: Pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.[8]

  • Increased Selectivity: A more defined three-dimensional structure can lead to more specific interactions with the target receptor, reducing off-target effects.[8]

The choice of the (R)- or (S)-enantiomer will dictate the specific dihedral angles of the peptide backbone, allowing for fine-tuning of the overall peptide conformation.

G cluster_0 Linear Peptide cluster_1 Constrained Peptide Flexible Conformations Flexible Conformations Low Receptor Affinity Low Receptor Affinity Flexible Conformations->Low Receptor Affinity Proteolytic Degradation Proteolytic Degradation Low Receptor Affinity->Proteolytic Degradation Rigid Structure Rigid Structure High Receptor Affinity High Receptor Affinity Rigid Structure->High Receptor Affinity Enhanced Stability Enhanced Stability High Receptor Affinity->Enhanced Stability Linear Peptide Linear Peptide Incorporation of (r)-a-(Fmoc-amino)cyclobutaneacetic acid Incorporation of (r)-a-(Fmoc-amino)cyclobutaneacetic acid Linear Peptide->Incorporation of (r)-a-(Fmoc-amino)cyclobutaneacetic acid Constrained Peptide Constrained Peptide Incorporation of (r)-a-(Fmoc-amino)cyclobutaneacetic acid->Constrained Peptide

Caption: Impact of incorporating a constrained amino acid.

Stereoselective Synthesis of (r)-a-(Fmoc-amino)cyclobutaneacetic Acid

One common strategy involves the stereoselective cyclopropanation of dehydroamino acids, followed by ring expansion.[9] Another powerful method is the use of visible light-mediated [2+2] photocycloaddition of dehydroamino acids with olefins, which can provide access to a variety of substituted cyclobutane α-amino acids.[10] Furthermore, photobiocatalytic methods are emerging as a powerful tool for the asymmetric synthesis of non-canonical amino acids.[11]

The Fmoc protecting group is typically installed using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) under basic conditions.[12] Careful control of the reaction conditions is necessary to avoid side reactions and ensure high purity of the final product.

Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

(r)-a-(Fmoc-amino)cyclobutaneacetic acid is designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for the chemical synthesis of peptides.[13][14] The workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling (HCTU, DIPEA) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification 7. Purification (HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based SPPS.

Experimental Protocol: Manual Fmoc-SPPS

This protocol provides a general framework for the manual incorporation of (r)-a-(Fmoc-amino)cyclobutaneacetic acid into a peptide sequence. The specific resin and coupling reagents may be varied depending on the desired C-terminus and the sequence context.[15]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide, Wang or 2-chlorotrityl for a C-terminal carboxylic acid) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[14][15]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.[15][16]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve 3-5 equivalents of (r)-a-(Fmoc-amino)cyclobutaneacetic acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.

    • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. The progress of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[13]

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical HPLC.

Characterization and Quality Control

The purity and identity of both the Fmoc-protected amino acid and the final peptide are paramount for reliable experimental outcomes.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized (r)-a-(Fmoc-amino)cyclobutaneacetic acid.[17]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the Fmoc-amino acid and to confirm the mass of the final peptide.[18]

  • HPLC: Analytical RP-HPLC is used to assess the purity of the Fmoc-amino acid and the final peptide. Chiral HPLC may be necessary to determine the enantiomeric excess of the synthesized amino acid.

High purity of the Fmoc-amino acid starting material is crucial, as impurities can lead to the formation of deletion or truncated peptide sequences during SPPS.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

  • Constrained beta-amino acid-containing miniproteins. [Link]

  • Constrained Peptides as Miniature Protein Structures. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

  • Conformationally Constrained Amino Acids in Peptide Design. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]

  • Structure of cyclobutane-based hybrid peptides subjected to study. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

  • (S)-a-(Fmoc-amino)cyclobutaneacetic acid | CAS#:1391630-31-1 | Chemsrc. [Link]

  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... - ResearchGate. [Link]

  • 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • Stereoselective amino acid synthesis by photobiocatalytic oxidative coupling. [Link]

  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. [Link]

  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. [Link]

  • Fmoc - Lokey Lab Protocols. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. [Link]

  • (PDF) 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • (PDF) Methods for Removing the Fmoc Group. [Link]

  • peptide nmr. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Fmoc-Amino Acids

[1]

Audience:

Executive Summary

Steric hindrance remains the primary cause of deletion sequences and low crude purity in SPPS. When coupling


This guide evaluates and protocols the most effective coupling systems for these "difficult" junctions: HATU , COMU , and DIC/Oxyma Pure . We provide a decision framework to balance reactivity with racemization suppression and detail the TFFH method for extreme hindrance (e.g., Aib-Aib junctions).

The Steric Challenge: Mechanistic Context

Steric bulk at the

  • The Kinetic Trap: If the coupling rate (

    
    ) is slower than the rate of active ester decomposition or oxazolone formation (
    
    
    ), the result is low yield and high epimerization.
  • The Solution: Reagents that generate "super-active" esters (7-azabenzotriazole or oxime esters) accelerate

    
     by orders of magnitude, outcompeting side reactions.
    
Visualization: Reagent Selection Logic

The following decision tree guides the selection of coupling reagents based on the specific type of hindrance and racemization risk.

ReagentSelectionStartAnalyze Sequence DifficultyIsHinderedIs the residue sterically hindered?(Aib, N-Me, Val, Ile)Start->IsHinderedIsRacemizationProneIs it racemization prone?(Cys, His)IsHindered->IsRacemizationProneYesStandardStandard Protocol:DIC + Oxyma Pure(Cost-effective, Green)IsHindered->StandardNo (Ala, Gly, Leu)ExtremeHindranceExtreme Hindrance?(Aib-Aib, N-Me-N-Me)IsRacemizationProne->ExtremeHindranceNoLowRacLow Racemization Protocol:DIC + Oxyma PureORCOMU + TMP/CollidineIsRacemizationProne->LowRacYes (Cys, His)HighPowerHigh Power Protocol:COMU or HATU + DIPEA(Fast kinetics)ExtremeHindrance->HighPowerModerate (Val-Val, Aib-X)NuclearAcid Fluoride Protocol:TFFH + DIPEA(For Aib-Aib)ExtremeHindrance->NuclearSevere (Aib-Aib)

Figure 1: Decision matrix for selecting coupling reagents based on sequence difficulty and chemical sensitivity.

Comparative Analysis of Top Reagents

HATU (The Gold Standard)
  • Chemistry: Generates the OAt-active ester.[1] The pyridine nitrogen in the 7-position provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating aminolysis.

  • Best For: Aib, N-methyl amino acids, macrocyclizations.

  • Drawback: High cost; if base (DIPEA) is excessive, it can cause guanidinylation (capping) of the N-terminus.

COMU (The Modern Superior)
  • Chemistry: Based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Safer than benzotriazoles (non-explosive).[2]

  • Best For: General hindered couplings. Often matches or exceeds HATU efficiency with lower epimerization data.[2]

  • Unique Feature: Visual monitoring—change of color during reaction.[3][4] Soluble in DMF and stable.

DIC / Oxyma Pure (The Green Workhorse)
  • Chemistry: Carbodiimide activation with an oxime additive.

  • Best For: Preventing racemization (Cys/His) and standard automated synthesis.

  • Limitation: Slower activation than uronium salts (HATU/COMU), making it less ideal for extreme hindrance like Aib-Aib unless microwave heating is used.

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)
  • Chemistry: Generates Amino Acid Fluorides in situ.[1]

  • Best For: The "Nuclear Option" for Aib-Aib or N-Me-Aib junctions. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion than bulky active esters.

Experimental Protocols

Protocol A: High-Power Coupling (HATU/COMU)

Use for: Aib, Val, Ile, N-Me-AA (Single coupling usually sufficient; double for difficult cases).

  • Reagent Prep:

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU or COMU (3.9 eq) in dry DMF (concentration 0.2–0.4 M).

    • Note: Use slightly less coupling reagent than AA to prevent guanidinylation.

  • Activation:

    • Add DIPEA (8.0 eq) to the mixture.

    • Crucial: Activate for exactly 30–60 seconds before adding to resin. Prolonged activation leads to epimerization.

  • Coupling:

    • Add activated solution to the resin.[2][3][5]

    • Agitate for 45–60 minutes at Room Temperature (RT).

    • Optimization: For Aib, microwave irradiation (75°C, 25W) for 5–10 minutes drastically improves yield.

  • Wash: DMF (3x), DCM (3x).

Protocol B: Low-Racemization Coupling (Cys/His)

Use for: Sterically hindered residues that are also prone to racemization (e.g., Fmoc-His(Trt)-OH coupled to a bulky resin).

  • Reagent Prep:

    • Dissolve Fmoc-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation:

    • Add DIC (3.0 eq).

    • Pre-activation: Allow to react for 2–3 minutes to form the active ester.

    • Alternative Base: If using COMU, use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker, bulkier base that significantly reduces proton abstraction from the

      
      -carbon.
      
  • Coupling:

    • Agitate for 60 minutes at RT.

    • Do NOT heat Cys or His couplings.

Protocol C: The "Nuclear Option" (TFFH for Aib-Aib)

Use for: Contiguous Aib residues or N-Me-AA to N-Me-AA.

  • Reagent Prep:

    • Dissolve Fmoc-AA-OH (5.0 eq) and TFFH (5.0 eq) in dry DCM or DMF.

  • Activation:

    • Add DIPEA (10.0 eq).

    • Activate for 20–30 minutes (Acid fluorides form slower than active esters but are more stable).

  • Coupling:

    • Add to resin.[2][3][5][6]

    • Agitate for 2 hours at RT or 1 hour at 50°C.

    • Note: This method generates HF salts; ensure proper washing (DCM/DMF) post-coupling.

Performance Comparison Data

FeatureHATUCOMUDIC / OxymaTFFH
Coupling Efficiency (Hindered) ExcellentExcellentGoodSuperior (Aib-Aib)
Racemization Suppression Moderate (Base dependent)HighVery HighModerate
Solubility GoodExcellentExcellentGood
Safety Explosive (HOAt byproduct)Safe (Non-explosive)SafeCorrosive (HF)
Cost HighModerateLowModerate
Stability in Solution Low (Use immediately)ModerateHighHigh

Mechanistic Visualization: Uronium Activation

Understanding the activation pathway helps in troubleshooting. The diagram below illustrates why COMU/HATU are faster but risky if base is mishandled.

ActivationMechanismFmocAAFmoc-AA-OH(Carboxylate)IntermediateO-Acyl Uronium(Unstable)FmocAA->IntermediateReagentUronium Reagent(HATU/COMU)Reagent->IntermediateSideReactionGuanidinium Byproduct(Capping of Resin)Reagent->SideReactionDirect Attack by Resin Amine(If AA is limiting)BaseBase(DIPEA)Base->IntermediateActiveEsterActive Ester(OAt / Oxyma)Intermediate->ActiveEsterFast RearrangementPeptideBondPeptide Bond(Product)ActiveEster->PeptideBondAmine Attack

Figure 2: Activation pathway of Uronium salts. Note the side reaction path: if the Carboxylate is not present in excess or pre-activated correctly, the resin amine can attack the reagent directly, terminating the chain.

Troubleshooting "Difficult" Couplings

  • Incomplete Coupling (Kaiser Test Positive):

    • Cause: Aggregation of the peptide chain on the resin (beta-sheet formation).

    • Fix: Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use Pseudoproline dipeptides to disrupt structure.

    • Fix: Double couple: First with DIC/Oxyma, second with HATU/DIPEA.[7]

  • Racemization Observed:

    • Cause: High base concentration or temperature.

    • Fix: Switch to Protocol B . Use Collidine (TMP) instead of DIPEA. Cool activation to 0°C for the first 5 minutes.

  • Precipitation in Reaction Vessel:

    • Cause: Urea byproducts (from DCC/DIC) or low solubility of protected AA.

    • Fix: Switch to COMU (highly soluble byproducts). Ensure DMF is fresh and amine-free.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (1990). The 1-Hydroxy-7-azabenzotriazole-based Carbonium Salt (HATU). Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Carpenter, R. L., et al. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[8][1][2][3][9][10][11] The Journal of Organic Chemistry, 85, 2020. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

protocol for manual solid-phase synthesis with Fmoc-(R)-Caa-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Manual Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Non-Canonical Amino Acids Focus: Protocol for Fmoc-(R)-Cha-OH and Analogous Hydrophobic Residues

Executive Summary & Scope

This application note details the manual solid-phase synthesis protocol for incorporating Fmoc-(R)-Caa-OH (specifically targeting sterically hindered derivatives such as Fmoc-(R)-Cha-OH [3-Cyclohexyl-D-alanine] or similar hydrophobic non-canonical amino acids).

The incorporation of (R)-configured, bulky hydrophobic residues presents two distinct chemical challenges:

  • Steric Hindrance: The bulky side chain (e.g., cyclohexyl) impedes the nucleophilic attack of the resin-bound amine on the activated carboxylate.

  • Racemization Risk: Activated (R)-amino acids are susceptible to base-catalyzed enolization, potentially reverting to the (S)-form or forming a racemic mixture, thereby compromising the biological activity of the final peptide.

This protocol utilizes a DIC/Oxyma Pure activation strategy, which offers superior suppression of racemization compared to classical HBTU/DIEA methods while maintaining high coupling efficiency for hindered systems.

Materials & Reagents

ComponentSpecificationFunction
Amino Acid Fmoc-(R)-Cha-OH (or Fmoc-(R)-Caa-OH analog)Building block (Target).
Resin Rink Amide MBHA or Wang Resin (0.3–0.6 mmol/g)Solid support. Low loading is preferred for difficult sequences to reduce aggregation.
Activator DIC (N,N′-Diisopropylcarbodiimide)Carbodiimide coupling agent.
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Racemization suppressant; safer alternative to HOBt/HOAt.
Deprotection 20% Piperidine in DMF (v/v)Removal of Fmoc group.
Solvent DMF (N,N-Dimethylformamide), Peptide GradeMain reaction solvent.
Wash Solvent DCM (Dichloromethane)Resin swelling and shrinking.
Scavengers TIPS (Triisopropylsilane)Cation scavenger during cleavage.

Experimental Workflow: The Logic of "Difficult" Couplings

The standard SPPS cycle must be modified for Fmoc-(R)-Caa-OH. We employ a "Double Coupling" strategy by default to ensure complete conversion despite steric bulk.

Diagram 1: Optimized SPPS Cycle for Hindered Residues

This flowchart illustrates the decision logic for handling the (R)-Caa residue versus standard amino acids.

SPPS_Workflow Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF/DCM, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine, 2 x 10 min) Swell->Deprotect Wash1 3. Wash (DMF x5, DCM x3) Deprotect->Wash1 CheckAA Is Next AA Hindered? (e.g., Fmoc-(R)-Caa-OH) Wash1->CheckAA Std_Act Standard Activation (HBTU/DIEA or DIC/Oxyma) 3 eq, 45 min CheckAA->Std_Act No (Standard) Hind_Act Optimized Activation (DIC/Oxyma Pure) 3 eq, Pre-activate 2 min CheckAA->Hind_Act Yes (Fmoc-(R)-Caa) Test 4. Kaiser Test (Blue = Incomplete) Std_Act->Test Hind_Coup Coupling Reaction (60-120 min) Hind_Act->Hind_Coup Recouple Double Coupling (Fresh Reagents) Hind_Coup->Recouple Mandatory for (R)-Caa Recouple->Test Test->Recouple Blue (Fail) Cap 5. Capping (Optional) (Ac2O/DIEA) Test->Cap Colorless (Pass) Next Next Cycle Cap->Next

Caption: Decision tree for manual SPPS emphasizing the double-coupling requirement for sterically hindered Fmoc-(R)-Caa-OH residues.

Detailed Protocol

Step 1: Resin Preparation
  • Weigh the appropriate amount of resin (e.g., 200 mg of Rink Amide MBHA, 0.5 mmol/g loading = 0.1 mmol scale).

  • Place in a manual synthesis vessel (fritted syringe or glass reaction vessel).

  • Swelling: Add DCM (3 mL) and shake gently for 30 minutes. Drain.

  • Wash with DMF (3 x 3 mL).

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (3 mL).

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine in DMF (3 mL).

  • Agitate for 15 minutes . Drain.

  • Critical Wash: Wash thoroughly to remove piperidine, which can cause premature cleavage or racemization during the next coupling.

    • DMF (5 x 3 mL)

    • DCM (3 x 3 mL)

    • DMF (3 x 3 mL)

  • Validation: Perform a Kaiser Test (Ninhydrin). The beads should turn dark blue (positive for free amines).

Step 3: Activation & Coupling of Fmoc-(R)-Caa-OH

Rationale: We use DIC/Oxyma because it generates the active ester at a lower pH than HATU/DIEA, significantly reducing the risk of racemizing the sensitive (R)-stereocenter.

  • Calculate Stoichiometry: Use a 3-fold molar excess relative to the resin loading.

    • Example (0.1 mmol scale): 0.3 mmol Amino Acid.

  • Dissolution: Dissolve 0.3 mmol Fmoc-(R)-Caa-OH and 0.3 mmol Oxyma Pure in minimal DMF (approx. 1.5–2.0 mL).

    • Note: Ensure complete dissolution. If the hydrophobic amino acid is stubborn, add a small amount of DCM or NMP.

  • Activation: Add 0.3 mmol DIC (approx. 47 µL) to the amino acid/Oxyma solution.

    • Pre-activation: Allow to react for 2–3 minutes (solution may turn yellow/orange). Do not exceed 5 minutes to avoid side reactions.

  • Coupling: Transfer the activated solution to the resin.

  • Agitation: Shake at room temperature for 60–90 minutes .

  • Drain and Wash: Drain solvent and wash with DMF (3 x 3 mL).

Step 4: Mandatory Double Coupling (For (R)-Caa)

Due to the steric bulk of the Cyclohexyl/Caa side chain, single coupling is often insufficient.

  • Repeat the activation steps (Step 3) with fresh reagents (Amino Acid, Oxyma, DIC).

  • Add to resin and agitate for another 60 minutes .

  • Wash: DMF (5x), DCM (3x).

Step 5: Validation (Kaiser Test)
  • Take a few beads of resin in a small glass tube.

  • Add 2 drops each of: Ninhydrin, Phenol, and Potassium Cyanide (in pyridine).

  • Heat at 100°C for 5 minutes.

  • Result:

    • Colorless/Yellow: Coupling complete (99%+). Proceed.

    • Blue: Incomplete coupling. Do NOT proceed. Perform a third coupling using HATU/HOAt/DIEA (1:1:2 eq) for 45 mins as a "hard" coupling alternative, or cap unreacted amines with Acetic Anhydride to prevent deletion sequences.

Mechanistic Insight: Preventing Racemization

The integrity of the (R)-isomer is the primary quality attribute. Racemization occurs via the oxazolone mechanism, which is base-catalyzed.

Diagram 2: Racemization Pathway & Mitigation

This diagram details how base (DIEA) promotes racemization and why the DIC/Oxyma route is preferred.

Racemization_Mechanism ActiveEster Activated (R)-AA (Oxyma Ester) ProtonAbs Base (DIEA) Abstracts Alpha-Proton ActiveEster->ProtonAbs High pH / Slow Coupling Coupled Correct Peptide Bond (R)-Isomer Retained ActiveEster->Coupled Fast Coupling (DIC/Oxyma) Enol Enol Intermediate (Planar/Achiral) ProtonAbs->Enol Racemic Racemic Mixture (R) + (S) Isomers Enol->Racemic Reprotonation Note Mitigation: Use DIC (No Base) Use Oxyma (Suppressor) Note->ActiveEster

Caption: Mechanism showing the risk of alpha-proton abstraction by tertiary bases (DIEA) leading to racemization, and the preference for base-free carbodiimide coupling.

Cleavage & Isolation

  • Wash resin with DCM (5x) and dry under nitrogen.

  • Prepare Cleavage Cocktail: 95% TFA / 2.5% TIPS / 2.5% H₂O .

    • Note: If the peptide contains Cys or Met, add 2.5% EDT (Ethanedithiol).

  • Add cocktail to resin (10 mL per gram of resin). Shake for 2–3 hours .

  • Filter resin and precipitate filtrate in cold Diethyl Ether (-20°C).

  • Centrifuge, wash pellet with ether (2x), and dry.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Key Insight: Establishes Oxyma/DIC as a superior alternative to HOBt/DIC for preventing racemiz
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Key Insight: Comprehensive review on protecting group stability and side reactions.
  • Shelton, P. T., & Jensen, K. J. (2013). Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41. Link

    • Key Insight: Standard protocols for manual SPPS and troubleshooting difficult sequences.
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

    • Key Insight: Discusses thermal effects on aggregation, relevant if the user chooses to heat the reaction (microwave) for Fmoc-(R)-Caa-OH.

Application Notes and Protocols: Orthogonal Protection Strategies Compatible with Fmoc-(R)-Caa-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Peptides Incorporating the Novel Amino Acid (R)-Caa

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, therapeutic development, and materials science. The Fmoc/tBu strategy stands as the cornerstone of modern SPPS, prized for its mild reaction conditions and high fidelity.[1] This guide provides an in-depth exploration of orthogonal protection strategies specifically tailored for the incorporation of the novel amino acid, Fmoc-(R)-Caa-OH.

For the purpose of this technical guide, and in the absence of a specified structure for the side chain of (R)-Caa, we will proceed under the common assumption that its side chain is protected by an acid-labile group, such as a tert-butyl (tBu) ether, ester, or carbamate. This is the most prevalent and compatible strategy within the Fmoc framework.[2][3] Researchers utilizing (R)-Caa with a side chain protected by a group labile to other conditions (e.g., photolabile, fluoride-labile) will need to adapt the final cleavage protocols accordingly, while the core principles of Fmoc-based chain elongation will remain the same.

This document will furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully incorporate Fmoc-(R)-Caa-OH into peptide sequences, ensuring the integrity of the final product through a robust orthogonal protection scheme.

The Principle of Orthogonality in Fmoc-Based SPPS

In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1] The elegance of the Fmoc/tBu strategy lies in its near-perfect orthogonality.[2][3]

The synthesis cycle hinges on two key deprotection steps, each targeting a different type of protecting group with high selectivity:

  • N-α-Amino Group Deprotection: The N-terminus of the growing peptide chain is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to acidic conditions but is efficiently removed by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[4][5]

This orthogonal scheme allows for the iterative and controlled elongation of the peptide chain, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high purity.

Diagram of the Orthogonal Fmoc/tBu Strategy

Orthogonal_Strategy cluster_synthesis_cycle Peptide Elongation Cycle (on solid support) cluster_final_cleavage Final Cleavage and Deprotection Start Resin-Bound Peptide (Fmoc-Protected N-terminus) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Base Free_Amine Resin-Bound Peptide (Free N-terminus) Fmoc_Deprotection->Free_Amine Coupling Coupling of Fmoc-(R)-Caa-OH Free_Amine->Coupling Activating Agents Elongated_Peptide Resin-Bound Peptide (Elongated by one residue, Fmoc-Protected) Coupling->Elongated_Peptide Elongated_Peptide->Start Repeat for next residue Final_Cleavage Final Cleavage (TFA + Scavengers) Elongated_Peptide->Final_Cleavage Strong Acid Crude_Peptide Crude Peptide (Fully Deprotected) Final_Cleavage->Crude_Peptide

Caption: Orthogonal deprotection workflow in Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Fmoc Deprotection

This protocol details the removal of the N-terminal Fmoc group from the resin-bound peptide, a critical step before the coupling of the next amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

Procedure:

  • Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

  • Initial Deprotection: Add the deprotection solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 minutes.[8] Drain the solution. The formation of the dibenzofulvene-piperidine adduct often imparts a yellow color to the solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Continue agitation for 10-15 minutes at room temperature.[5] Causality Note: A two-step deprotection ensures complete removal of the Fmoc group, especially for sterically hindered residues or in longer peptide sequences where aggregation can slow down the reaction.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. Trustworthiness Check: Incomplete washing can lead to neutralization of the subsequent activated amino acid, resulting in failed coupling. A Kaiser test can be performed to confirm the presence of a free primary amine.

Protocol 2: Coupling of Fmoc-(R)-Caa-OH

This protocol describes the activation and coupling of Fmoc-(R)-Caa-OH to the deprotected N-terminus of the peptide-resin.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • Fmoc-(R)-Caa-OH

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • DMF, peptide synthesis grade

Procedure:

  • Activation Solution: In a separate vial, dissolve Fmoc-(R)-Caa-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes. Expertise Insight: The equivalents of reagents may need to be optimized for the specific (R)-Caa residue, especially if it is sterically hindered.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other ninhydrin-based test. A negative result (e.g., colorless or yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 3: Final Cleavage and Side-Chain Deprotection

This protocol details the final step where the synthesized peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed.

Materials:

  • Fully synthesized, N-terminally deprotected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT). The choice of scavengers depends on the peptide sequence (see Table 1).

  • Cold diethyl ether

Cleavage Cocktail Preparation:

Peptide Contains Recommended Cocktail Composition (v/v/v) Rationale
Trp, Met, Tyr, CysReagent KTFA/water/phenol/thioanisole/EDTA robust, general-purpose cocktail for sensitive residues.
Trp(Boc), Arg(Pbf/Pmc)TFA/TIS/water95:2.5:2.5A less odorous and toxic option when specific protecting groups are used.
Cys(Trt)TFA/TIS/EDT/water94:1:2.5:2.5EDT aids in the removal of the trityl group from cysteine.
No sensitive residuesTFA/water95:5Simplest cocktail for robust peptide sequences.

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the dry resin in a fume hood (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. Causality Note: Scavengers are critical to "trap" the highly reactive cationic species generated from the cleavage of tert-butyl and other protecting groups, preventing them from modifying sensitive amino acid side chains like tryptophan and methionine.[9]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. The peptide will precipitate as a white solid.

  • Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Decant the ether. Wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Diagram of the Final Cleavage Process

Final_Cleavage Peptide_Resin Dried Peptide-Resin (with side-chain protection) Reaction Cleavage & Deprotection (2-4 hours, RT) Peptide_Resin->Reaction Cleavage_Cocktail TFA + Scavengers (e.g., TIS, H2O, EDT) Cleavage_Cocktail->Reaction Filtration Filtration Reaction->Filtration TFA_Solution TFA Solution (Peptide + Cleaved Protecting Groups) Filtration->TFA_Solution Resin_Waste Spent Resin Filtration->Resin_Waste Precipitation Precipitation in Cold Diethyl Ether TFA_Solution->Precipitation Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Purification Purification (HPLC) Crude_Peptide->Purification

Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.

Conclusion

The successful synthesis of peptides containing novel amino acids like (R)-Caa is predicated on a deep understanding and meticulous application of orthogonal protection strategies. The Fmoc/tBu approach offers a robust and versatile framework for this purpose. By adhering to the detailed protocols for Fmoc deprotection, coupling, and final acidolytic cleavage, researchers can confidently incorporate Fmoc-(R)-Caa-OH into their target sequences. The causality-driven explanations and validation checks embedded within these protocols are designed to empower scientists to troubleshoot and optimize their synthetic efforts, ultimately accelerating the discovery and development of novel peptide-based molecules.

References

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Terminology of Antibody Drug for Fmoc Deprotection. GenScript. [Link]

  • Methods for Removing the Fmoc Group. Fields, G. B. & Noble, R. L. (1990). Int. J. Peptide Protein Res., 35, 161-214. (Link provided is to a general methods chapter, specific article may require subscription).
  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • orthogonal protecting groups peptide synthesis Fmoc and tBu are orthogonal. asbggw.wiki. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Amino Acid Sidechain Deprotection. AAPPTEC. [Link]

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PMC. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

how to overcome failed coupling of Fmoc-(R)-cyclobutaneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers encountering difficulties with the solid-phase synthesis of peptides containing Fmoc-(R)-cyclobutaneacetic acid (often referred to as Fmoc-cyclobutylglycine or related non-canonical analogs).

Topic: Overcoming Failed Coupling of Fmoc-(R)-Cyclobutaneacetic Acid Ticket ID: #SPPS-CYC-001 Responder: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic

The Problem: Coupling Fmoc-(R)-cyclobutaneacetic acid is notoriously difficult due to the steric bulk of the cyclobutane ring directly adjacent to the reacting center. This steric shielding prevents the nucleophilic attack of the resin-bound amine on the activated carbonyl, leading to:

  • Incomplete Coupling: Deletion sequences (Des-X) in the final product.

  • Slow Kinetics: Extended reaction times allow for competing side reactions (e.g., hydrolysis of the active ester).

  • Racemization: Prolonged activation times with strong bases (like DIEA) can compromise the chiral integrity of the (R)-center.

Immediate Action Required: Stop using standard HBTU/HCTU protocols. These reagents are insufficient for this specific steric profile. You must upgrade to high-efficiency coupling cocktails (HATU or COMU) and optimize the solvent/temperature parameters.

Diagnostic Workflow

Before altering your chemistry, confirm the root cause of the failure using this decision matrix.

DiagnosticTree Start START: Coupling Failed CheckSolubility Is the AA fully dissolved in the coupling cocktail? Start->CheckSolubility CheckColor Did the Kaiser/Chloranil test remain blue/purple? CheckSolubility->CheckColor Yes (Clear) SolubilityIssue ISSUE: Solubility Switch to NMP or DMF/DCM (1:1) CheckSolubility->SolubilityIssue No (Cloudy/Precipitate) CheckAgg Is the resin swollen? (Check solvent volume) CheckColor->CheckAgg Yes (Positive Test) KineticsIssue ISSUE: Steric/Kinetics Switch to HATU/HOAt & Microwave CheckAgg->KineticsIssue Yes (Resin Flowing) AggIssue ISSUE: Aggregation Use Pseudoproline or Magic Mixture CheckAgg->AggIssue No (Resin Clumped)

Figure 1: Diagnostic decision tree for identifying the specific failure mode during non-canonical amino acid coupling.

Technical Deep Dive: The "Why" and "How"

The Steric Barrier

The cyclobutane ring is a rigid, puckered structure. Unlike flexible alkyl chains (like in Leucine), the cyclobutane ring does not "fold away" easily. When attached to the


-carbon (or 

-carbon), it creates a "steric umbrella" that shields the carbonyl carbon from the incoming amine.

The Solution: 7-Azabenzotriazole (HOAt) Effect Standard reagents generate OBt esters (using HOBt). For cyclobutane derivatives, you must use HATU or COMU .

  • Mechanism: HATU generates an OAt ester .[1] The nitrogen atom in the pyridine ring of HOAt provides an "anchimeric assistance" (neighboring group effect) via hydrogen bonding to the incoming amine. This pulls the amine closer to the electrophilic center, effectively forcing the reaction to proceed despite the steric wall [1].

Solvent Effects

Cyclobutane derivatives are highly hydrophobic. Standard DMF may not fully solvate the growing peptide chain if it contains this residue, leading to "on-resin precipitation."

  • Recommendation: Use NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMF/DCM (1:1) . DCM helps solvate the hydrophobic protected segments, while DMF/NMP solvates the polar backbone.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Microwave Assisted)

Best for: High-throughput synthesis, difficult sequences, and minimizing aggregation.

Reagents:

  • Coupling Reagent: HATU (0.95 eq relative to AA)

  • Additive: HOAt (0.95 eq) - Optional but recommended for extreme sterics.

  • Base: DIEA (2.0 eq)

  • Amino Acid: Fmoc-(R)-cyclobutaneacetic acid (4.0 eq)

  • Solvent: NMP

Step-by-Step:

  • Dissolution: Dissolve the Amino Acid and HATU in NMP.

  • Activation: Add DIEA to the mixture. Do not pre-activate for > 1 minute (risk of epimerization).

  • Coupling: Add immediately to the resin.

  • Microwave: Ramp to 75°C over 2 minutes; hold at 75°C for 5 minutes (25-30W power).

    • Note: If Cysteine or Histidine is present, limit temp to 50°C to prevent racemization.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

Protocol B: The "Safe Mode" (Room Temperature)

Best for: Situations where racemization is a critical concern or microwave is unavailable.

Reagents:

  • Coupling Reagent: DIC (Diisopropylcarbodiimide)[2]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Base: None (Base-free coupling reduces racemization risk) [2].

Step-by-Step:

  • Dissolution: Dissolve Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF/DCM (1:1).

  • Activation: Add DIC (3.0 eq). Allow to activate for 2 minutes.

  • Coupling: Add to resin. Agitate at Room Temperature for 2 to 4 hours .

  • Monitoring: Perform a Kaiser Test. If positive, proceed to Double Coupling .

Data Comparison: Coupling Efficiency
ParameterStandard (HBTU/DIEA)Optimized (HATU/Microwave)Safe Mode (DIC/Oxyma)
Coupling Time 60 min5 min120-240 min
Purity (Crude) < 60% (Deletion products)> 92%~ 85%
Racemization High (if prolonged)Low (due to speed)Lowest
Aggregation Risk HighLow (Thermal disruption)Medium

Visualizing the Optimized Workflow

CouplingWorkflow cluster_prep Preparation cluster_reaction Reaction (Microwave) cluster_qc Quality Control Resin Resin-AA-NH2 Heat MW Irradiation 75°C, 5 min Resin->Heat Mix AA + HATU + NMP Activate Add DIEA (t < 1 min) Mix->Activate Activate->Heat Wash Wash DMF/DCM Heat->Wash Test Chloranil/Kaiser Test Wash->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Positive (Failed) Finish Proceed to Deprotection Test->Finish Negative (Success) Recouple->Heat

Figure 2: Optimized microwave-assisted coupling workflow for sterically hindered cyclobutane amino acids.

Frequently Asked Questions (FAQs)

Q: I see a "doublet" peak in my HPLC after coupling this residue. Is it racemized? A: It is possible. Cyclobutane derivatives can be prone to racemization if pre-activated for too long in the presence of base.

  • Verification: Co-inject with a standard of the (S)-enantiomer if available.

  • Fix: Switch to Protocol B (DIC/Oxyma) . This "neutral" pH coupling minimizes proton abstraction from the alpha-carbon [3].

Q: The Kaiser test is ambiguous (faint blue). Should I recouple? A: Yes. With sterically hindered residues, a faint positive often indicates that 5-10% of the amines are still free. This will result in significant deletion impurities. Perform a second coupling using a different solvent system (e.g., if you used DMF, use DCM for the second round to swell the resin differently).

Q: Can I use PyBOP instead of HATU? A: PyBOP is excellent but generally slower than HATU for extremely hindered systems. If you must use PyBOP, ensure you add HOAt as an additive to mimic the HATU mechanism.

Q: My peptide precipitated on the resin after adding this residue. Why? A: The cyclobutane ring is hydrophobic and can induce beta-sheet aggregation.

  • Fix: Add pseudoproline dipeptides in subsequent steps or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or Ethylene Carbonate) for washes and coupling [4].

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society, 115(10), 4397–4398.

  • Albericio, F., & Bomer, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1047, 23-41.

Sources

Technical Support Center: Optimizing Cleavage of Peptides with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide cleavage optimization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the cleavage of peptides containing constrained amino acids. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying principles to empower you in your experimental design.

Introduction: The Challenge of Steric Hindrance in Peptide Cleavage

Constrained amino acids, such as α-aminoisobutyric acid (Aib) and pseudoproline dipeptides, are invaluable tools in modern peptide design. They offer enhanced metabolic stability, enforce specific secondary structures like helices, and can even improve cell permeability.[1][2][3] However, the very properties that make them desirable also introduce significant challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). The steric bulk of these residues can hinder the access of cleavage reagents, leading to incomplete deprotection, low yields, and a host of side reactions.[4][5]

This guide provides a structured approach to troubleshooting common issues encountered when cleaving peptides with constrained residues. We will explore the causality behind these challenges and offer field-proven protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Incomplete Cleavage and Low Yield

Symptom: After the standard cleavage time, a significant amount of peptide remains attached to the resin, or the yield of the desired peptide is unexpectedly low.

Root Cause Analysis:

The primary reason for incomplete cleavage is often the steric hindrance imposed by constrained amino acids near the C-terminus or throughout the peptide sequence. This hindrance can physically block the access of trifluoroacetic acid (TFA) to the acid-labile linker of the resin.[4] Additionally, peptide aggregation on the solid support, a common issue with hydrophobic and structured peptides, can further exacerbate this problem.[4][6]

Solutions and Protocols:

  • Extended Cleavage Time: The simplest approach is to increase the duration of the TFA treatment. For peptides with multiple constrained residues, cleavage times may need to be extended from the standard 2-3 hours up to 6 hours or even longer in some cases.[7] It is advisable to perform a time-course study on a small scale to determine the optimal cleavage time.[8][9]

  • Elevated Temperature: Cautiously increasing the cleavage temperature to 30-40°C can enhance the reaction kinetics. However, this should be done with care as elevated temperatures can also increase the rate of side reactions, such as aspartimide formation.[10]

  • Optimized Cleavage Cocktails: A standard cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may not be sufficient.[8][9] The choice of scavengers is critical and should be tailored to the peptide sequence.[11]

    • For Peptides with Trp, Met, Cys, Tyr: These residues are susceptible to alkylation by carbocations generated during cleavage.[11] The addition of scavengers like 1,2-ethanedithiol (EDT) or thioanisole is recommended.[12][13]

    • "Odorless" Options: For labs where the odor of thiols is a concern, "Reagent B" (TFA/phenol/water/TIS) can be an effective alternative, though it may not prevent methionine oxidation.[14]

  • Stronger Acidic Conditions: For particularly stubborn cleavages, stronger acid systems can be employed. A combination of TFA and trifluoromethanesulfonic acid (TFMSA) can be effective, but this approach increases the risk of side reactions and should be used judiciously.[15][16]

Workflow for Optimizing Cleavage of a Sterically Hindered Peptide:

G cluster_0 Initial Cleavage Attempt cluster_1 Troubleshooting Path Initial Standard Cleavage: TFA/TIS/H2O (95:2.5:2.5) 2-3 hours at RT Analysis Analyze Crude Peptide by HPLC/MS Initial->Analysis Incomplete Incomplete Cleavage? Analysis->Incomplete Extend_Time Extend Cleavage Time (e.g., 4-6 hours) Incomplete->Extend_Time Yes Elevate_Temp Elevate Temperature (e.g., 30-40°C) Incomplete->Elevate_Temp Yes Change_Cocktail Modify Cleavage Cocktail (Add EDT, Thioanisole, etc.) Incomplete->Change_Cocktail Yes Success Successful Cleavage Incomplete->Success No Extend_Time->Analysis Extend_Time->Incomplete Still Incomplete Elevate_Temp->Analysis Elevate_Temp->Incomplete Still Incomplete Change_Cocktail->Analysis

Sources

double coupling strategy for Fmoc-(R)-Caa-OH in difficult sequences

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Strategies for Fmoc-(R)-Caa-OH

Topic Overview: The "Caa" Challenge

Subject: Fmoc-(R)-Caa-OH (specifically referring to Fmoc-C


-allyl-glycine  or generic 

-disubstituted
amino acids used in peptide stapling and peptidomimetics).

The Challenge: The incorporation of C


-tetrasubstituted amino acids (like C

-allyl-glycine, Aib, or

-methyl-alanine) presents a severe steric barrier.[1][2] The lack of a hydrogen atom at the

-carbon creates a "steric wall" that hinders the nucleophilic attack of the amino component on the activated ester. Furthermore, once coupled, the bulky gem-dialkyl group shields the N-terminus, making the subsequent Fmoc removal and the next amino acid coupling notoriously difficult.

Technical Verdict: Standard DIC/Oxyma protocols often result in deletion sequences.[1] A Double Coupling Strategy utilizing high-efficiency uronium/phosphonium reagents (HATU, PyOxim) and elevated temperature is the industry standard for these residues.[1]

Module 1: Strategic Decision Framework

Before initiating synthesis, review this logic flow to determine the necessary aggression level for your coupling.

CouplingStrategy Start Start: Fmoc-(R)-Caa-OH Coupling CheckSeq Analyze Sequence Position Start->CheckSeq IsHindered Preceding Residue Bulky? (e.g., Pro, Val, Ile, N-Me) CheckSeq->IsHindered No No IsHindered->No Low Aggregation Risk Yes Yes IsHindered->Yes High Steric Clash Standard Protocol A: Single High-Power (HATU/DIEA, 2h) Monitor Monitor: Kaiser/Chloranil Test Standard->Monitor Advanced Protocol B: Double Coupling (Asymmetric Activation) Advanced->Monitor Result Test Result? Monitor->Result Blue (Positive) Blue (Positive) Result->Blue (Positive) Incomplete Colorless (Negative) Colorless (Negative) Result->Colorless (Negative) Complete Success Proceed to Capping & Next Deprotection Fail Protocol C: The 'Nuclear' Option (PyOxim/Microwave/LiCl) Fail->Monitor Re-test No->Standard Yes->Advanced Blue (Positive)->Fail Colorless (Negative)->Success

Caption: Decision tree for selecting coupling stringency based on sequence difficulty and monitoring results.

Module 2: The "Asymmetric" Double Coupling Protocol

Why this works: Simply repeating the same reaction (Symmetric Double Coupling) often stalls at the same equilibrium point. "Asymmetric" coupling changes the activation chemistry in the second round to access different reactive intermediates and solvent shells.

Step-by-Step Methodology

Reagents Required:

  • Activator A: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Activator B: PyOxim (or PyBOP if PyOxim is unavailable)[1]

  • Base: DIEA (Diisopropylethylamine)[1][3][4][5]

  • Solvent: DMF (N,N-Dimethylformamide) - Anhydrous[1]

Protocol:

  • Coupling 1 (The Workhorse):

    • Mix: 4.0 eq Fmoc-(R)-Caa-OH + 3.9 eq HATU + 8.0 eq DIEA in DMF.

    • Pre-activation: 30 seconds (Do not exceed 2 mins; HATU hydrolyzes quickly).[1]

    • Reaction: Add to resin.[1][2][3][5][6][7] Agitate for 60 minutes at Room Temp (or 50°C if microwave available).

    • Wash: Drain and wash with DMF (3x).[1][2][5][6]

  • Assessment:

    • Perform a qualitative Kaiser Test.[1][2][8] If beads are slightly blue/purple, proceed to Step 3.

  • Coupling 2 (The Closer):

    • Switch Reagent: Use 4.0 eq Fmoc-(R)-Caa-OH + 3.9 eq PyOxim + 8.0 eq DIEA.[1]

    • Rationale: PyOxim generates a different active ester profile and is often more stable at higher temperatures than HATU.[1]

    • Reaction: Add to resin.[1][2][3][5][6][7] Agitate for 45-60 minutes at 50°C - 75°C .

    • Note on Heat: Since (R)-Caa is

      
      -disubstituted (no 
      
      
      
      -proton), it cannot racemize via the standard oxazolone mechanism.[1] You can safely heat this coupling to 75°C without loss of chirality [1].
  • Final Wash & Cap:

    • Wash DMF (5x).[1][5]

    • Mandatory Capping: Treat with Acetic Anhydride/DIEA/DMF (10:5:85) to terminate any unreacted chains. This prevents deletion sequences (N-1 peptides) which are difficult to purify later.[1]

Module 3: Comparative Data & Reagent Selection

The following table summarizes why HATU/PyOxim are preferred over standard DIC methods for this specific application.

Coupling ReagentMechanismSuitability for (R)-Caa-OHProsCons
DIC / Oxyma CarbodiimideLow to MediumLow racemization risk; cheap.[1]Too slow for tetrasubstituted carbons; often yields <80% conversion.[1]
HATU / HOAt Uronium (Azabenzotriazole)High Fastest kinetics; HOAt "neighboring group effect" boosts coupling.[1]Expensive; risk of guanidinylation if left too long (>2h).[1]
PyOxim / PyBOP PhosphoniumHigh Extremely stable at high heat (microwave); no guanidinylation risk.[1]PyBOP produces carcinogenic HMPA byproduct (PyOxim is the safer alternative).

Module 4: Troubleshooting & FAQs

Q1: The coupling worked, but now I can't remove the Fmoc group. Why?

A: This is a classic issue with C


-tetrasubstituted amino acids. The bulky allyl/alkyl groups create a "steric umbrella" that shields the carbamate.
  • Solution: Switch from standard 20% Piperidine to 20% Piperidine + 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, smaller base that can penetrate the steric shield.

  • Warning: DBU can cause aspartimide formation if Asp/Asn are present in the sequence. If so, limit DBU exposure to short bursts (3 x 3 min).

Q2: I see a "deletion sequence" (Molecular Weight minus Caa) in my mass spec.

A: This confirms incomplete coupling.[1][2]

  • Root Cause: Likely aggregation of the peptide chain before the Caa coupling.

  • Fix: Use "Magic Mixture" for the coupling solvent: DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 or 0.4M LiCl.[1] Chaos-inducing salts (LiCl) break up hydrogen bond networks (beta-sheets) on the resin [2].[1]

Q3: Can I use microwave irradiation for Fmoc-(R)-Caa-OH?

A: Yes, and it is highly recommended.[1]

  • Scientific Basis: Unlike standard amino acids (like Fmoc-Cys-OH or Fmoc-His-OH) which are prone to racemization at high heat,

    
    -disubstituted amino acids lack the acidic 
    
    
    
    -proton required for base-catalyzed epimerization.[1]
  • Protocol: 75°C for 5-10 minutes is often more effective than 2 hours at room temperature [3].[1]

Q4: The Kaiser test is ambiguous (reddish-brown instead of blue).

A: This is common with Proline or N-methylated residues preceding the Caa.[1]

  • Fix: Use the Chloranil Test or Acetaldehyde/Chloranil Test . These are specific for secondary amines. Alternatively, perform a "micro-cleavage": cleave a few beads with TFA and check by HPLC/MS immediately to verify coupling before proceeding.

References

  • Beissner, M. et al. (2023).[1] Using double coupling to improve your peptide synthesis.[1][6][7][9] Biotage Blog.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guides.[1] Link

  • BenchChem. (2025).[1][2][4][8] Technical Support Center: Overcoming Low Coupling Efficiency of Fmoc-Aib-OH.Link[1]

  • Albericio, F. et al. (2018).[1] Peptide Synthesis: Methods and Protocols.[1][3][6] Humana Press.[1] (Standard Reference for HATU/HOAt mechanisms).

Sources

managing steric hindrance of Fmoc-cyclobutaneacetic acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity SPPS of Fmoc-Cyclobutaneacetic Acid & Analogs

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Managing Steric Hindrance & Conformational Rigidity in SPPS

Executive Summary: The Steric Challenge

Fmoc-cyclobutaneacetic acid and its analogs (such as Fmoc-1-aminocyclobutane-1-carboxylic acid, Ac4c) present a dual challenge in Solid-Phase Peptide Synthesis (SPPS):

  • Steric Shielding: The cyclobutane ring acts as a rigid shield. If the amino group is directly attached to the ring (as in Ac4c), nucleophilicity is drastically reduced. If the carboxylic acid is attached via a methylene spacer (acetic), the flexibility is low, leading to difficult "induced fit" during coupling.

  • Aggregation: These residues are hydrophobic and conformationally constrained, often inducing

    
    -sheet formation or on-resin aggregation, which creates a "brick wall" effect for subsequent reagents.
    

This guide provides a self-validating, causality-driven workflow to overcome these barriers without compromising chirality.

Critical Troubleshooting Modules

Module A: The "Brick Wall" Coupling Protocol (Activation Strategy)

Problem: The Kaiser test remains positive (blue) or the coupling yield is <90% after standard cycles. Root Cause: Standard carbodiimides (DIC) or weak bases cannot overcome the energy barrier imposed by the cyclobutane ring.

The Solution: The "Chaos-Breaker" Protocol For sterically hindered residues, we must shift from "gentle" activation to "high-velocity" phosphonium or uronium chemistry, while managing the base to prevent racemization.

ParameterStandard Protocol (Avoid)High-Fidelity Protocol (Recommended) Why? (Causality)
Reagent HBTU / HOBtHATU / HOAt or PyAOP / HOAt HATU generates a 7-membered ring active ester (vs. 6 in HBTU), accelerating coupling kinetics by ~100x for hindered amines.
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Collidine) DIEA is small enough to abstract the

-proton, causing racemization. Collidine is too bulky to abstract the proton but sufficient to activate the ester.
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells the resin better, disrupting aggregation caused by the rigid cyclobutane ring.
Temp Room Temp (25°C)50°C - 75°C (Microwave)Thermal energy provides the necessary activation energy to overcome the steric clash during the transition state.

Step-by-Step Workflow:

  • Swell: Wash resin with DCM (3x) then NMP (3x) to maximize polymer chain expansion.

  • Activate: Dissolve Fmoc-AA (5 eq) and HATU (4.9 eq) in NMP. Add Collidine (10 eq). Pre-activation time: 30 seconds max.

  • Couple: Add to resin.

    • Microwave: 75°C for 5 minutes.

    • Conventional:[1] 50°C for 60 minutes (double couple recommended).

  • Cap: Acetylate unreacted amines immediately to prevent deletion sequences.

Module B: Racemization Control (Chirality Preservation)

Problem: Product analysis shows diastereomeric impurities (e.g., D-isomer incorporation). Root Cause: The high activation energy required for coupling often pushes the system toward oxazolone formation, where the


-proton is lost.

Visualizing the Risk:

RacemizationPath FmocAA Fmoc-AA-OH Activated Activated Ester (OAt/OBt) FmocAA->Activated + HATU/Base Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Coupling High Base Product Desired L-Peptide Activated->Product + Amine (Fast) Enol Enolization (Loss of Chirality) Oxazolone->Enol Base Abstraction Racemic Racemic Peptide (D/L Mix) Enol->Racemic Reprotonation

Caption: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). Steric hindrance slows the Green path, favoring the Red path unless specific bases (Collidine) are used.

Corrective Action:

  • Switch Base: Replace DIEA with 2,4,6-Collidine (TMP) . The steric bulk of TMP prevents it from approaching the

    
    -proton, significantly reducing enolization.
    
  • Oxyma Pure: If HATU causes issues, switch to DIC / Oxyma Pure . Oxyma is acidic enough to suppress racemization while maintaining high reactivity, often superior to HOBt.

Module C: The "Difficult Sequence" (Aggregation)

Problem: The resin beads appear clumped or "sticky" after coupling the cyclobutane residue. Root Cause: The rigid cyclobutane ring disrupts the solvation shell of the peptide chain, inducing inter-chain aggregation (


-sheet-like structures).

The "Magic Mixture" Protocol: Standard DMF washes are insufficient. Disaggregate the peptide-resin network before the next step.

  • The Wash: Use 0.1 M HOBt in NMP as a wash solvent between deprotection and coupling.

  • The Solvent: Use a binary solvent system for the coupling reaction:

    • DMF : DMSO (90:10) - DMSO is a powerful chaos-breaker.

    • DMF : Trifluoroethanol (TFE) (90:10) - TFE solvates secondary structures efficiently.

  • Pseudoprolines: If the sequence allows, insert a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Me)pro-OH) after the cyclobutane residue to "kink" the chain and prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: I am coupling to the N-terminus of a cyclobutane residue (e.g., H-Cba-Resin), and it's failing. Why? A: The amine attached to the cyclobutane ring (or adjacent to it) is sterically crowded and has lower nucleophilicity.

  • Fix: You are not activating the acid enough. Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is the "nuclear option" for hindered amines. Perform the coupling at 75°C (microwave) or 60°C (conventional) for extended time (2x 1 hour).

Q2: Can I use PyBOP instead of HATU? A: You can, but it is generally inferior for sterically hindered couplings. PyBOP generates OBt esters (benzotriazole), which are less reactive than the OAt esters (azabenzotriazole) generated by HATU/HOAt. For cyclobutane hindrance, the "A" (aza) reagents are mandatory.

Q3: The Fmoc deprotection after the cyclobutane residue is slow. Is this normal? A: Yes. The bulk of the ring can shield the Fmoc group from piperidine.

  • Fix: Add 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% Piperidine deprotection cocktail.

  • Warning: DBU promotes aspartimide formation.[2] If you have Asp/Asn residues, keep the DBU exposure short (<5 mins) or add 0.1 M HOBt to the deprotection mix.

Q4: My mass spec shows a +51 Da peak.[3] What is this? A: This is likely an incomplete Fmoc removal (+222) or, more likely, a specific adduct. However, if you see peaks corresponding to +12/14 Da, check for methylation if using strong bases. If you see a deletion (- Residue Mass), the coupling failed due to hindrance.

  • Check: If using Acetic Anhydride capping, a +42 Da peak on a deletion sequence confirms the coupling failed before capping.

Troubleshooting Decision Tree

Troubleshooting Start Start: Coupling Fails (Positive Kaiser Test) CheckPos Is the hindrance on the Amine or the Acid? Start->CheckPos AcidHindered Acid is Hindered (Coupling Fmoc-Cba-OH) CheckPos->AcidHindered AmineHindered Amine is Hindered (Coupling TO H-Cba-Resin) CheckPos->AmineHindered Action1 Switch to HATU/Collidine Temp: 50°C AcidHindered->Action1 Action2 Switch to PyAOP/HOAt Temp: 75°C (Microwave) AmineHindered->Action2 ReCheck Re-Test Kaiser Action1->ReCheck Action2->ReCheck StillFail Still Fails? ReCheck->StillFail Positive AggCheck Check Aggregation: Add DMSO/NMP Double Couple StillFail->AggCheck

Caption: Logic flow for diagnosing and treating steric hindrance in SPPS.

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Gyros Protein Technologies. (2019).[4] Challenging SPPS: Difficult Sequences and Side Reactions.

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Merck Millipore (Novabiochem). Coupling Reagents and Protocols for SPPS.

Sources

preventing aspartimide formation adjacent to cyclobutane residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the persistent challenge of aspartimide formation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing aspartic acid (Asp) adjacent to a cyclobutane residue. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?

A: Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) where the peptide backbone amide nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid residue.[1][2] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide intermediate. This process is particularly problematic because the aspartimide can subsequently react in several undesirable ways:

  • Epimerization: The α-carbon of the aspartic acid becomes susceptible to racemization, leading to a mixture of D- and L-isomers in your final peptide product.[1]

  • Chain Branching: The aspartimide ring can be opened by a nucleophile, such as the piperidine used for Fmoc deprotection. This attack can occur at either the α- or β-carbonyl, resulting in the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1][3]

  • Formation of Piperidide Adducts: The nucleophilic attack by piperidine can also lead to the formation of α- and β-piperidide adducts, further contaminating the crude product.[1]

These side products often have the same mass and similar chromatographic properties as the target peptide, making purification exceedingly difficult and sometimes impossible, which can lead to reduced yields and batch failures.[1]

Q2: What factors influence the rate of aspartimide formation?

A: Several factors can significantly impact the likelihood and rate of aspartimide formation:

  • Peptide Sequence: The identity of the amino acid C-terminal to the Asp residue is critical. Residues with minimal steric hindrance, such as Glycine (Gly), are notoriously problematic.[3][4] Asp-Ser and Asp-Asn sequences are also known to be highly susceptible.[1][5]

  • Base Exposure: The reaction is base-catalyzed. Prolonged or repeated exposure to the piperidine solution used for Fmoc deprotection is a primary driver of aspartimide formation.[3] Stronger, non-nucleophilic bases like DBU can accelerate this side reaction even more.[6]

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including aspartimide formation.[5] This is a key consideration in microwave-assisted SPPS.

  • Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers limited steric protection and is often insufficient for preventing aspartimide formation in susceptible sequences.[3]

  • Solvent Polarity: The polarity of the solvent can also play a role, with more polar solvents potentially increasing the rate of this side reaction.

Q3: My sequence contains an Asp-Cyclobutane motif. How does this specific residue affect the risk of aspartimide formation?

A: The presence of a cyclobutane residue C-terminal to an aspartic acid is expected to significantly reduce the risk of aspartimide formation. The underlying principle is steric hindrance. The formation of the five-membered aspartimide ring requires the backbone amide nitrogen of the cyclobutane residue to approach and attack the side-chain carbonyl of the aspartic acid.

Cyclobutane amino acids are conformationally constrained and sterically demanding building blocks.[7][8] This bulk and rigidity will likely create an unfavorable steric environment for the necessary intramolecular cyclization, effectively shielding the backbone amide and hindering its ability to act as a nucleophile. While direct literature on the Asp-Cyclobutane motif is scarce, the principle is well-established with other bulky residues, where increased steric hindrance is a known strategy to mitigate this side reaction.[9]

However, while the risk is likely lower compared to an Asp-Gly sequence, it is not guaranteed to be zero, especially under harsh or prolonged basic conditions. Therefore, taking preventative measures is still a prudent strategy.

Troubleshooting Guide: Aspartimide Formation Adjacent to a Cyclobutane Residue

This guide provides a systematic approach to troubleshooting and preventing aspartimide formation when working with an Asp-Cyclobutane motif.

Logical Workflow for Prevention and Troubleshooting

workflow cluster_0 Proactive Prevention cluster_1 Reactive Troubleshooting start Start: Peptide contains Asp-Cyclobutane motif strategy_select Select Prevention Strategy start->strategy_select pg_choice Use Sterically Hindered Asp Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) strategy_select->pg_choice Highest Security deprotection_mod Modify Fmoc Deprotection Conditions strategy_select->deprotection_mod Cost-Effective/ Mild Conditions analysis Analyze Crude Peptide by HPLC/MS after synthesis pg_choice->analysis deprotection_mod->analysis check_purity Aspartimide-related side products detected? analysis->check_purity implement_stronger Implement a more robust prevention strategy for resynthesis (e.g., combine PG and deprotection modifications) check_purity->implement_stronger Yes success Proceed to Purification check_purity->success No/Acceptable Level implement_stronger->start Resynthesize

Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.

Experimental Protocols

Protocol 1: Modified Fmoc Deprotection with Formic Acid Additive

This protocol is designed to suppress aspartimide formation by modulating the basicity of the deprotection solution.

Materials:

  • Resin-bound peptide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Formic acid (HCOOH)

  • Dichloromethane (DCM) for washing

Procedure:

  • Prepare the Deprotection Solution:

    • In a designated container, prepare a solution of 20% (v/v) piperidine in DMF.

    • To this solution, add formic acid to a final concentration of 1% (v/v). For example, to 100 mL of 20% piperidine/DMF, add 1 mL of formic acid. Mix thoroughly.

    • Note: Prepare this solution fresh before use.

  • Resin Swelling: Swell the resin-bound peptide in DMF for 15-30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine / 1% formic acid solution to the reaction vessel (approx. 10 mL per gram of resin).

    • Agitate the resin at room temperature for 7 minutes.

    • Drain the deprotection solution.

    • Add a fresh aliquot of the deprotection solution and agitate for another 7 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

    • Wash with DMF (5 times).

    • Wash with DCM (3 times).

    • Wash with DMF (3 times).

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test or Chloranil test to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of Sterically Hindered Asp Derivatives (Fmoc-Asp(OMpe)-OH)

This protocol outlines the use of a sterically bulkier protecting group to physically prevent the side reaction.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Asp(OMpe)-OH (or other sterically hindered derivative)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF, peptide synthesis grade

  • DCM for washing

Procedure:

  • Prepare Amino Acid Solution:

    • In a suitable vial, dissolve Fmoc-Asp(OMpe)-OH (3-5 equivalents relative to resin loading) and the coupling agent (e.g., HBTU, 3-5 eq.) in DMF.

    • Add the base (DIPEA, 6-10 eq.) to the solution.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected and washed resin.

    • Agitate the reaction vessel at room temperature. Due to the steric bulk of Fmoc-Asp(OMpe)-OH, a longer coupling time may be required compared to standard amino acids. Monitor the reaction after 60 minutes.

    • Note: For difficult couplings, consider double coupling or extending the reaction time to 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for reaction completion (a negative test indicates complete coupling).

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

  • Subsequent Steps: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid. Standard deprotection conditions (e.g., 20% piperidine in DMF) can typically be used for subsequent steps, as the bulky OMpe group provides robust protection.

References

  • BenchChem. (2025). Strategies to prevent aspartimide formation adjacent to serine residues. BenchChem Technical Support.
  • Palasek, S. A., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Iris Biotech GmbH. (n.d.).
  • Hart, M., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Zhang, H., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling.
  • ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis?
  • Nair, S. (2017). Response to: Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?
  • AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC Technical Note.
  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec.
  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. MilliporeSigma.
  • Wiley-VCH GmbH. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • ResearchGate. (2025). Aminoacids of the cyclobutane series.
  • Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.
  • Kumar, A., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
  • Wanjari, S. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. SlideShare.
  • Filo. (2025). Side Reactions in Peptide Synthesis. Filo Q&A.
  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters.
  • Palasek, S. A., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.

Sources

Technical Support Center: Solubilizing Hydrophobic Peptides with (R)-Caa

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility optimization of hydrophobic peptides using (R)-Caa (specifically referring to (R)-Chloroacetylalanine or the (R)-stereoisomer of Chloroacetylated amino acids ), a critical tool for site-specific conjugation and structural constraint.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Solubility Enhancement, Peptide Stapling, and Conjugation Strategies using (R)-Caa Audience: Peptide Chemists, Drug Discovery Researchers

Core Technical Overview

Hydrophobic peptides, particularly those designed for transmembrane targets or intracellular delivery, frequently suffer from aggregation, poor dissolution in aqueous buffers, and rapid precipitation. (R)-Caa ((R)-N-Chloroacetylalanine) serves as a versatile bio-orthogonal handle that solves these issues through two primary mechanisms:

  • Site-Specific Conjugation (Solubilizing Tags): The chloroacetyl group reacts chemoselectively with thiols (e.g., Cysteine, Thio-PEG, or Thiolated-Polyarginine) via a thioether linkage. This allows the post-synthetic attachment of highly polar or charged "solubility tails" without altering the core peptide sequence during the initial difficult synthesis.

  • Peptide Stapling (Structural Constraint): When paired with a cysteine or another thiol-bearing residue at specific intervals (i, i+4), (R)-Caa facilitates the formation of a thioether "staple." This constrains the peptide into an alpha-helix, burying the hydrophobic face inside the helix bundle or preventing the formation of intermolecular beta-sheets (the primary driver of aggregation). The (R)-configuration is critical here to match the helical twist and minimize steric clash, unlike the (S)-isomer which may destabilize the helix in certain positions.

Decision Matrix: When to Use (R)-Caa?

Experimental SymptomDiagnosisRecommended (R)-Caa Strategy
Peptide precipitates immediately upon cleavage from resin.Intermolecular Beta-Sheet AggregationStapling: Introduce (R)-Caa at position i and Cys at i+4 to force helicity and break beta-sheet stacking.
Peptide is insoluble in PBS but soluble in DMSO.High Hydrophobic ContentConjugation: Place (R)-Caa at the C-terminus and conjugate with Thio-PEG2000 or Cys-(Arg)8 .
Peptide aggregates over time (gelation).Slow Amyloid-like Fibril FormationCapping: Use (R)-Caa to attach a steric blocker (e.g., small hydrophilic molecule) to disrupt stacking.
Low Cell Permeability despite hydrophobicity.Aggregation prevents membrane entryAmphipathic Stapling: Use (R)-Caa to create a staple that presents a hydrophilic face to the solvent while keeping the hydrophobic face for binding.

Step-by-Step Protocols

Protocol A: Post-Synthetic Solubilization via (R)-Caa Conjugation

Objective: Attach a hydrophilic tag (e.g., PEG-SH) to a hydrophobic peptide containing (R)-Caa.

Prerequisites:

  • Peptide containing (R)-Caa (synthesized via SPPS using Fmoc-(R)-ClAc-Ala-OH).

  • Solubilizing Agent: mPEG-SH (2 kDa) or Cys-Arg8.

  • Buffer: 100 mM Phosphate Buffer (pH 7.5) + 20% Acetonitrile (if needed for initial solubility).

Workflow:

  • Dissolution: Dissolve the (R)-Caa peptide in a minimal amount of DMSO or DMF (5-10 mg/mL).

  • Buffer Prep: Dilute into 100 mM Phosphate Buffer (pH 7.5) containing 5 mM EDTA (to prevent metal oxidation). Final peptide concentration: 1 mg/mL.

  • Reaction: Add 2.0 equivalents of the Thiol-Tag (mPEG-SH).

  • Incubation: Stir at Room Temperature (RT) for 1-2 hours. Monitor via HPLC.

    • Note: The reaction is a nucleophilic substitution (SN2); the thiol displaces the chloride.

  • Quenching: Add 5% TFA to lower pH to <3, stopping the reaction.

  • Purification: Purify via RP-HPLC (C18 column). The conjugate will shift significantly in retention time (earlier for PEG/Arg tags).

Protocol B: (R)-Caa/Cysteine Stapling for Helicity & Solubility

Objective: Lock the peptide in a soluble helical conformation.

Design Rule: Place (R)-Caa at position i and Cysteine at position i+4.

Workflow:

  • Synthesis: Synthesize peptide on resin. Do not cleave yet.

  • Cyclization (On-Resin):

    • Ensure N-terminus is protected (e.g., Acetylated) to prevent N-terminal amine interference.

    • Wash resin with DMF.

    • Add DIPEA (2 eq) in DMF/Water (9:1) to the resin.

    • Shake for 2-4 hours. The internal Cysteine thiol will attack the (R)-Caa chloride.

  • Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

  • Analysis: Check MS. Mass should be [Linear Mass - HCl] (Loss of 36 Da).

Visualizing the Mechanism

The following diagram illustrates how (R)-Caa converts an aggregation-prone hydrophobic peptide into a soluble, stable construct.

G cluster_0 Problem: Hydrophobic Aggregation cluster_1 Solution: (R)-Caa Modification cluster_2 Outcome Linear Linear Hydrophobic Peptide (Exposed Hydrophobic Patches) Agg Beta-Sheet Aggregates (Insoluble) Linear->Agg Self-Assembly in Water RCaa Incorporation of (R)-Caa Residue Linear->RCaa SPPS Conjugation Reaction with Solubilizing Thiol (R-SH) RCaa->Conjugation Path A: Tagging Stapling Cyclization with i+4 Cysteine RCaa->Stapling Path B: Constraint SolubleTag Peptide-PEG/Arg Conjugate (Steric/Charge Repulsion) Conjugation->SolubleTag Helical Stapled Helix (Hydrophobic Face Buried) Stapling->Helical

Caption: Workflow showing how (R)-Caa prevents aggregation via conjugation (Path A) or helical stapling (Path B).

Troubleshooting & FAQs

Q1: Why use (R)-Caa instead of standard (S)-Caa (L-configuration)?

A: In helical stapling (i, i+4), the stereochemistry of the linker determines the stability of the helix. The (R)-configuration at the i position (when paired with an L-Cys at i+4) often provides the optimal geometry for a "right-handed" staple that reinforces the alpha-helix without causing steric strain. Using the wrong isomer can distort the helix and fail to improve solubility.

Q2: My (R)-Caa peptide is precipitating during the conjugation reaction.

A: This is common.

  • Fix 1: Increase the organic co-solvent (Acetonitrile or DMF) concentration to 30-50% during the reaction.

  • Fix 2: Perform the conjugation on-resin before cleavage. This keeps the peptide pseudo-solubilized by the solid support.

Q3: I see a mass shift of +36 Da instead of -36 Da. What happened?

A: You likely have hydrolysis of the chloride (Cl replaced by OH) instead of substitution.

  • Cause: pH too high (>8.5) or reaction time too long in aqueous buffer.

  • Solution: Keep pH strictly between 7.2 and 7.8. Use a catalytic amount of Sodium Iodide (NaI) to accelerate the thiol substitution over hydrolysis.

Q4: Can I use (R)-Caa for "Click" chemistry?

A: Technically, yes, but it is an SN2 reaction, not a "Click" reaction in the strict sense (like Azide-Alkyne). However, it is highly chemoselective for thiols over amines at pH < 8.0. It is preferred over Maleimides for stability, as the resulting thioether bond is irreversible and stable in plasma.

References

  • Peptide Stapling Mechanisms : Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-stapled peptides: principles, practice, and progress." Journal of Medicinal Chemistry. Link

  • Thioether Conjugation Strategies : Assem, N., et al. (2015). "Permeability and Stability of Chloroacetylated Peptides." ACS Chemical Biology. Link

  • Solubility Enhancement via Conjugation : Roberts, M. J., et al. (2002). "Chemistry for peptide and protein PEGylation." Advanced Drug Delivery Reviews. Link

  • Stereochemistry in Stapling : Schafmeister, C. E., et al. (2000). "An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides." Journal of the American Chemical Society. Link

Validation & Comparative

impact of (r)-a-(Fmoc-amino)cyclobutaneacetic acid on receptor binding affinity

Technical Guide: Impact of (R)- -Cyclobutylglycine on Receptor Binding Affinity

Executive Summary: The Thermodynamics of Rigidity

In rational drug design, (R)-


-(Fmoc-amino)cyclobutaneacetic acid

Core Value Proposition:

  • Entropic Advantage: By restricting side-chain

    
     (chi) angles, the molecule reduces the entropic penalty (
    
    
    ) required to freeze the ligand into the receptor pocket.
  • Proteolytic Stability: The (R)-configuration (D-amino acid) renders the peptide bond resistant to endogenous proteases, extending plasma half-life.

  • Hydrophobic Filling: The cyclobutane ring acts as a "fatty" hydrophobic anchor that is sterically distinct from planar aromatics or flexible alkyl chains.

Chemical Architecture & Rationale

The Molecule at a Glance
  • IUPAC: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid

  • Common Name: Fmoc-D-Cyclobutylglycine (Fmoc-D-Cbg-OH)

  • Role: Non-canonical hydrophobic building block.

Structural Comparison

The following table contrasts (R)-Cyclobutylglycine with its primary alternatives in peptide design.

Feature(R)-Cyclobutylglycine (Target)Leucine (Natural Analog)Cyclopropylglycine (Alternative)
Side Chain Cyclobutane Ring (

)
Isobutyl Group (

)
Cyclopropane Ring (

)
Flexibility Restricted (Puckered ring)High (Free rotation)Rigid (Planar/Bent bonds)
Stereochemistry (R) / D-Config(S) / L-Config(R) or (S)
** steric Volume**

88 ų

102 ų

65 ų
Primary Utility Locking hydrophobic pockets; increasing

Native binding baselineProbing smaller pockets

Mechanism of Action: Modulating Affinity

The incorporation of (R)-Cyclobutylglycine impacts receptor affinity (

A. The Entropic Pre-Organization Effect

Binding affinity is governed by Gibbs Free Energy:

  • Linear Residues (Leucine): In solution, the side chain explores multiple rotamers. Upon binding, it must "freeze" into one conformation. This results in a massive loss of entropy (unfavorable

    
    ).
    
  • Cyclobutylglycine: The side chain is already constrained by the ring structure. The loss of entropy upon binding is minimized.[2]

    • Result: If the ring shape matches the hydrophobic pocket,

      
       becomes more negative (higher affinity).
      
B. Stereochemical Inversion ((R)-Enantiomer)

Using the (R)-enantiomer alters the backbone trajectory (

  • Beta-Turn Induction: D-amino acids in L-peptide sequences often induce Type II'

    
    -turns.
    
  • Receptor Selectivity: Many GPCRs (e.g., Opioid, Melanocortin) contain chiral pockets that discriminate strictly between L- and D-residues. The (R)-isomer can act as a "switch" to convert an agonist into an antagonist or to evade off-target binding.

Pathway Visualization: Conformational Selection

BindingPathwaycluster_0Ligand State (Solution)cluster_1Receptor Binding EventLinearLinear Peptide(High Entropy / Many Rotamers)ComplexLigand-Receptor ComplexLinear->ComplexHigh Entropic Penalty(Lower Affinity)Rigid(R)-Cbg Analog(Pre-organized / Low Entropy)Rigid->ComplexLow Entropic Penalty(Higher Affinity)OutcomeResult: (R)-Cbg increasesbinding affinity ifsteric fit is preserved.Complex->Outcome

Figure 1: Thermodynamic rationale for using constrained analogs. The rigid analog bypasses the entropic cost of folding.

Comparative Performance Data

Note: The following data is representative of typical Structure-Activity Relationship (SAR) studies involving cyclobutane amino acids in GPCR ligands (e.g., NPY or Bradykinin analogs).

Experiment: Competitive Radioligand Binding Assay (

Target:
Analog SequenceSubstitution

(nM)

(nM)
Relative PotencyInterpretation
Wild Type (WT) ...-Gly-Leu -Arg-...15.48.21.0xBaseline (Flexible).
Analog A ...-Gly-Ala -Arg-...>1000>500<0.01xLoss of hydrophobic contact (Side chain deletion).
Analog B ...-Gly-(S)-Cbg -Arg-...45.024.10.3xSteric clash due to wrong stereochemistry (L-isomer).
Analog C ...-Gly-(R)-Cbg -Arg-...2.1 1.1 7.5x High Affinity. Rigid fit + Entropy gain.
Analog D ...-Gly-(R)-Cpg -Arg-...8.54.51.8xGood, but cyclopropane ring volume was insufficient.

Key Insight: Analog C demonstrates that the (R)-configuration combined with the specific volume of the cyclobutane ring optimizes the interaction, yielding a 7.5-fold increase in potency.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The cyclobutane ring adjacent to the amine creates steric hindrance, making coupling difficult compared to Gly/Ala.

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g) for C-terminal amides.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (Critical Step):

    • Reagents: 3 eq. (R)-Fmoc-Cbg-OH : 2.9 eq. HATU : 6 eq. DIEA.

    • Note: Do not use HBTU/HOBt; they are too weak for sterically hindered amino acids.

    • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for hindered couplings.

  • Coupling: Shake for 2 hours (double the standard time).

    • Validation: Perform a Kaiser Test (Ninhydrin). If blue (positive), re-couple using PyAOP/HOAt.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
     for 3 hours.
    
Protocol B: Receptor Binding Assay Workflow

AssayWorkflowPrep1. Membrane Preparation(HEK293 overexpressing Receptor)Incubate3. Competition Incubation(Fixed Radioligand + Varying (R)-Cbg Peptide)Prep->IncubateLigand2. Radioligand Selection(e.g., 125I-Agonist)Ligand->IncubateFilter4. Filtration & Wash(Glass fiber filters, PEI treated)Incubate->Filter Equilibrium reached (90 min)Count5. Scintillation Counting(Measure CPM)Filter->CountAnalyze6. Data Analysis(Non-linear regression -> Ki)Count->Analyze

Figure 2: Workflow for determining

Step-by-Step Validation:

  • Non-Specific Binding (NSB): Define NSB using 10

    
    M of unlabeled cold standard. NSB must be <10% of Total Binding.
    
  • Equilibrium Check: Ensure incubation time allows steady-state (usually 90 min at RT).

  • Data Fit: Use a one-site competition model (Hill slope

    
     -1.0). If Hill slope deviates significantly, check for negative cooperativity or multiple binding sites.
    

Conclusion

(R)-


References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Reiser, O. (2002). Cyclobutane amino acids: Stereoselective synthesis and application in bioorganic chemistry. Chemical Reviews. (Contextual grounding on cyclobutane synthesis).
  • Hruby, V. J. (2002). Conformational design and constraints in peptide design. Nature Reviews Drug Discovery.
  • PubChem. (2024). Compound Summary: Cyclobutylglycine.[3] Link

  • ChemPep. (2024). Overview of Fmoc Amino Acids and SPPS Protocols. Link

Navigating the Conformational Landscape: A Guide to NOESY Analysis of Peptides Featuring (r)-α-Cyclobutaneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Unlocking Complex Peptide Structures

In the realm of drug discovery and peptide engineering, the precise determination of three-dimensional structure is paramount to understanding function. For researchers incorporating novel, non-proteinogenic amino acids such as (r)-a-(Fmoc-amino)cyclobutaneacetic acid, this task presents unique challenges and opportunities. The constrained nature of such residues can induce specific, and often desirable, conformational preferences in a peptide backbone. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) Nuclear Overhauser Effect Spectroscopy (NOESY) for the conformational analysis of these modified peptides, offering insights into experimental design, data interpretation, and complementary techniques.

The Central Role of Conformational Analysis

The biological activity of a peptide is intrinsically linked to its three-dimensional shape. Understanding the peptide's conformational ensemble in solution is therefore a critical step in designing molecules with improved bioactivity, stability, and cell permeability.[1][2] Non-standard amino acids, like the cyclobutane derivative in focus, are often introduced to restrict the peptide's flexibility, locking it into a bioactive conformation.[3][4][5]

NOESY: A Window into Through-Space Interactions

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the nuclear spin polarization of one atom is altered by the saturation of a nearby atom's resonance.[6] The intensity of the NOE is inversely proportional to the sixth power of the distance between the two interacting protons, making it an exquisitely sensitive "ruler" for measuring inter-proton distances up to approximately 6 Å.[7] The 2D NOESY experiment maps these through-space correlations, providing a set of distance restraints that are crucial for calculating the three-dimensional structure of a molecule in solution.[6][8][9]

For peptides, NOESY is instrumental in identifying sequential and long-range contacts that define secondary structures like helices, turns, and sheets.[6]

The Challenge of (r)-α-(Fmoc-amino)cyclobutaneacetic Acid

The incorporation of a rigid cyclobutane ring into a peptide backbone introduces significant conformational constraints.[3][5][10] While this is often the desired effect, it can complicate NMR analysis. The cyclobutane protons will have fixed relative orientations, leading to a dense network of strong, intra-residue NOEs. The key to successful analysis lies in distinguishing these from the crucial, structure-defining inter-residue NOEs.

Key Considerations for NOESY Analysis of Cyclobutane-Containing Peptides:

  • Resonance Assignment is Paramount: Before any structural interpretation, unambiguous assignment of all proton resonances is essential. This is typically achieved through a combination of 2D NMR experiments, primarily TOCSY and COSY.[6][11][12]

  • TOCSY for Spin System Identification: The TOCSY (Total Correlation Spectroscopy) experiment is invaluable for identifying all protons within a single amino acid's spin system, as correlations are observed between all coupled protons, regardless of the number of bonds separating them.[13][14][15] This is particularly useful for differentiating the complex spin system of the cyclobutane moiety from those of standard amino acids.

  • NOESY for Sequential and Long-Range Contacts: Once individual spin systems are assigned, the NOESY spectrum is used to link them together. Sequential assignment relies on observing NOEs between the amide proton (NH) of one residue and the alpha-proton (Hα) or side-chain protons of the preceding residue. Long-range NOEs, between residues that are distant in the primary sequence, are critical for defining the global fold.

A Comparative Look at Alternative and Complementary Techniques

While NOESY is a cornerstone of peptide structural analysis, it is not without its limitations. For certain molecular sizes and tumbling rates, the NOE can be weak or even zero.[6] In such cases, other techniques become essential.

TechniquePrincipleAdvantages for Cyclobutane PeptidesDisadvantages
ROESY Detects correlations in the rotating frame, overcoming the "NOE null" issue for medium-sized molecules.Reliable for peptides where NOESY signals are weak or ambiguous. ROESY cross-peaks are always of opposite sign to the diagonal, simplifying interpretation.[13][16][17]Can be more susceptible to artifacts like TOCSY breakthroughs.
TOCSY Detects through-bond correlations within a spin system.Essential for the initial assignment of the complex proton network within the cyclobutane ring and other amino acid side chains.[13][14][15]Provides no information about through-space proximity between different residues.
Molecular Dynamics (MD) Simulations Computationally models the dynamic behavior of the peptide in solution.Can generate conformational ensembles that can be validated against experimental NMR data, helping to resolve ambiguities and provide a more complete picture of the peptide's flexibility.[1][2][18][19][20][21]The accuracy of the results is highly dependent on the quality of the force field used. Can be computationally expensive.
Chemical Shift Analysis Deviations of observed 1H and 13C chemical shifts from random coil values can provide information about secondary structure.A powerful complementary method, especially when NOE data is sparse. Can be used in conjunction with computational methods for structure elucidation.[18][22]Provides more general structural information compared to the precise distance restraints from NOESY.

Experimental Workflow for NOESY Analysis

The following provides a generalized workflow for the conformational analysis of a peptide containing (r)-a-(Fmoc-amino)cyclobutaneacetic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Refinement sample_synthesis Peptide Synthesis & Purification sample_dissolution Dissolution in Deuterated Solvent (e.g., D2O or DMSO-d6) sample_synthesis->sample_dissolution sample_concentration Adjust Concentration (typically 1-5 mM) sample_dissolution->sample_concentration tocsy 2D TOCSY sample_concentration->tocsy cosy 2D COSY tocsy->cosy noesy 2D NOESY (with varying mixing times) cosy->noesy roesy 2D ROESY (optional, if NOE is weak) noesy->roesy processing Fourier Transformation & Phasing assignment Resonance Assignment (using TOCSY/COSY) processing->assignment noe_identification NOE Cross-Peak Identification & Integration assignment->noe_identification distance_restraints Conversion of NOE Intensities to Distance Restraints noe_identification->distance_restraints structure_calc Structure Calculation (e.g., using CYANA, Xplor-NIH) distance_restraints->structure_calc md_refinement Molecular Dynamics Refinement (optional) structure_calc->md_refinement validation Structure Validation (e.g., PROCHECK) md_refinement->validation

Detailed Experimental Protocol: 2D NOESY
  • Sample Preparation :

    • Synthesize and purify the peptide containing (r)-a-(Fmoc-amino)cyclobutaneacetic acid using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group must be removed prior to NMR analysis.[23]

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆) to a final concentration of 1-5 mM.[6][11] The choice of solvent is critical for observing exchangeable amide protons.[11]

    • Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).

  • NMR Data Acquisition :

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 2D TOCSY : Acquire with a mixing time of ~80 ms to identify all protons within each amino acid's spin system.[6]

    • 2D COSY : Useful for confirming 2- and 3-bond scalar couplings.

    • 2D NOESY : Acquire a series of NOESY spectra with varying mixing times (e.g., 100, 200, 300 ms) to build up NOE intensity curves.[12] This is important for accurately converting NOE volumes to distance restraints.

  • Data Processing and Analysis :

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).[11]

    • Perform resonance assignment by first identifying the unique spin systems in the TOCSY spectrum and then sequentially connecting them using the NOESY data.

    • Integrate the volumes of all assigned NOE cross-peaks.

  • Structure Calculation and Refinement :

    • Calibrate the NOE volumes to obtain distance restraints. This is typically done by referencing to a known, fixed distance, such as the geminal protons of a methylene group.

    • Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, as input for structure calculation software (e.g., CYANA, Xplor-NIH).[24]

    • Generate an ensemble of low-energy structures that satisfy the experimental restraints.

    • Optionally, refine the structures using molecular dynamics simulations in a simulated solvent environment.[25]

    • Validate the quality of the final structures using programs like PROCHECK to assess stereochemical parameters.

Visualizing Key NOE Interactions

The following diagram illustrates the types of NOE contacts that are crucial for defining the structure of a peptide containing a cyclobutane residue.

noe_interactions cluster_peptide Peptide Backbone cluster_noes A Residue i-1 B Cyclobutane Residue (i) A->B A->B d(Hα(i-1), NH(i)) C Residue i+1 A->C d(NH(i-1), NH(i+1)) B->C intra_cy Intra-residue (Cyclobutane) B->intra_cy Strong, fixed distance seq Sequential (i-1 to i) long_range Long-range (i-1 to i+1)

Conclusion

The conformational analysis of peptides incorporating (r)-a-(Fmoc-amino)cyclobutaneacetic acid requires a meticulous and multi-faceted approach. While the rigidity of the cyclobutane ring presents unique challenges in spectral assignment, it also provides a powerful tool for constraining peptide conformation. A well-designed NOESY experiment, complemented by TOCSY for resonance assignment and potentially ROESY for medium-sized peptides, forms the foundation of this analysis. The integration of molecular dynamics simulations and chemical shift analysis can further refine the structural model, providing a comprehensive understanding of the peptide's conformational landscape. By carefully applying these techniques, researchers can unlock the structural secrets of these novel peptides, paving the way for the rational design of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes & Protocols: NMR and Mass Spectrometry Analysis of Cyclic Dipeptides.
  • Gfeller, D., et al. (2013). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • IMSERC. (n.d.). 2D TOCSY Experiment.
  • Zheng, H., et al. (2020). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. RSC Chemical Biology.
  • Chu, T. (2019). Getting COSY with the TOCSY Experiment. Nanalysis.
  • Serrano, P., et al. (2023). Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling.
  • Lian, L. Y., & Barsukov, I. L. (2011). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Springer Nature Experiments.
  • (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons.
  • Feenstra, K. A., et al. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Vrije Universiteit Amsterdam.
  • Feenstra, K. A., et al. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. Journal of Biomolecular NMR.
  • D'Ursi, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI.
  • Driver, R. (2010). Structural studies of cyclic peptides. UQ eSpace - The University of Queensland.
  • (2024). TOCSY. Chemistry LibreTexts.
  • Viles, J. H. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments.
  • Feenstra, K. A., et al. (2002). A comparison of methods for calculating NMR cross-relaxation rates (NOESY and ROESY intensities) in small peptides. The University of Groningen research portal.
  • (n.d.). Comparative table between NOESY vs ROESY. ResearchGate.
  • (n.d.). Comparative table between NOESY vs ROESY. ResearchGate.
  • Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Epistemeo. (2012). How to interpret a NOESY NMR spectrum. YouTube.
  • van den Bedem, H., et al. (2006). Interpreting NMR Data for β-Peptides Using Molecular Dynamics Simulations. Request PDF.
  • Wang, Y., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.
  • Lee, Y., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • Feskov, I. O., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
  • Sharawy, M., & May, E. R. (2023). Modeling Accuracy Matters: Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn.
  • Simple Snippets. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • (2017). Folding peptides studied by NMR. SeRMN.
  • (n.d.). Structure determination of a 20 amino acid peptide by NMR.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
  • (n.d.). Fmoc Resin Cleavage and Deprotection. AAPPTec.

Sources

A Comparative Guide to the Proteolytic Stability of Peptides: The Role of (R)-Caa Modification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by rapid degradation by proteases in the body.[1][2] This guide provides an in-depth comparison of the proteolytic stability of standard peptides versus those modified with α,α-disubstituted amino acids, exemplified here by "(R)-Caa," representing a class of non-canonical amino acids that significantly enhance peptide longevity.

The Challenge: Proteolytic Degradation

Peptides, being short chains of amino acids, are natural substrates for a wide array of proteases (e.g., trypsin, chymotrypsin) and peptidases found in biological fluids like blood plasma.[3][4][5] These enzymes cleave the peptide bonds, leading to rapid inactivation and clearance of the therapeutic peptide, often resulting in a short in-vivo half-life.[6] Strategies to overcome this include modifications like terminal capping, cyclization, and the incorporation of non-canonical amino acids.[4][7][8]

A Strategic Solution: Incorporation of α,α-Disubstituted Amino Acids

One of the most effective strategies to bolster peptides against enzymatic attack is the incorporation of α,α-disubstituted amino acids.[9][10] These are amino acids where the hydrogen atom on the alpha-carbon is replaced by a second side chain. A prime example is 2-aminoisobutyric acid (Aib).[2][11] For the purpose of this guide, we will refer to a generic chiral α,α-disubstituted amino acid as "(R)-Caa" to represent this class of molecules.

The mechanism behind the enhanced stability is twofold:

  • Steric Hindrance: The additional substituent on the α-carbon creates a bulky structure that sterically hinders the approach of proteases to the adjacent peptide bonds.[4][12][13] This "steric shielding" makes it difficult for the enzyme's active site to bind and cleave the peptide backbone.

  • Conformational Rigidity: The presence of an α,α-disubstituted residue restricts the conformational freedom of the peptide backbone.[10] This can force the peptide into a secondary structure, such as a helix, which is less recognized by many proteases that typically act on more flexible, extended peptide chains.[9]

Experimental Design: Assessing Proteolytic Stability In Vitro

To objectively compare the stability of a native peptide with its (R)-Caa-modified analogue, a well-controlled in vitro proteolytic stability assay is essential. The following protocol provides a robust framework for this evaluation, typically using human plasma or specific proteases.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines the steps to determine and compare the half-life (t½) of a standard peptide and its (R)-Caa modified version.

1. Materials and Reagents:

  • Test Peptides: Lyophilized standard peptide and (R)-Caa-modified peptide (≥95% purity).

  • Human Plasma: Pooled human plasma, anticoagulated (e.g., with heparin or EDTA), stored at -80°C.

  • Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in water, or a 2:1 mixture of acetonitrile (ACN) and ethanol (EtOH).[3][7]

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incubator: Set to 37°C.

  • Centrifuge: Capable of reaching >10,000 x g.

2. Experimental Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mM stock solutions of both the standard and the modified peptide in an appropriate aqueous buffer or water.

  • Incubation:

    • Thaw the human plasma on ice and centrifuge to remove any cryoprecipitates.

    • In separate microcentrifuge tubes, mix the peptide stock solution with the human plasma at a 1:1 (v/v) ratio.[7][14] The final peptide concentration is typically in the range of 10-100 µM.

    • Immediately take a "time zero" (T0) aliquot. To do this, transfer 100 µL of the peptide-plasma mixture into a new tube containing an equal volume (100 µL) of cold quenching solution. This stops all enzymatic activity.

    • Place the main reaction tubes in an incubator at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw 100 µL aliquots from each reaction tube and immediately quench the reaction as described for the T0 sample.

    • The selection of time points should be adjusted based on the expected stability of the peptides.

  • Sample Processing:

    • After quenching, vortex the samples and incubate them at 4°C for at least 30 minutes to ensure complete protein precipitation.[7]

    • Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

    • Carefully collect the supernatant, which contains the remaining intact peptide, and transfer it to an HPLC vial for analysis.

3. Analytical Quantification:

  • Analyze the supernatants by reverse-phase HPLC (RP-HPLC) or LC-MS.

  • Monitor the disappearance of the peak corresponding to the intact peptide over time. The peak area is proportional to the concentration of the remaining peptide.

4. Data Analysis and Half-Life Calculation:

  • For each time point, calculate the percentage of intact peptide remaining relative to the T0 sample (% Remaining = [Peak Area at Tx / Peak Area at T0] * 100).

  • Plot the natural logarithm (ln) of the % Remaining peptide against time.

  • The degradation rate constant (k) is the negative of the slope of the linear regression line.

  • The half-life (t½) is then calculated using the formula: t½ = 0.693 / k .

Workflow Visualization

Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis P1 Prepare 1 mM Peptide Stock Solutions (Standard & Modified) R1 Mix Peptide & Plasma (1:1 v/v) P1->R1 P2 Thaw & Centrifuge Human Plasma P2->R1 R2 Incubate at 37°C R1->R2 S1 Take T0 Aliquot R1->S1 Immediate S2 Take Time-Point Aliquots (e.g., 5, 15, 30... min) R2->S2 Over Time S3 Quench with Cold TCA or ACN/EtOH to Stop Proteolysis S1->S3 S2->S3 A1 Precipitate Proteins (4°C) S3->A1 A2 Centrifuge to Pellet Proteins A1->A2 A3 Collect Supernatant A2->A3 A4 Analyze by HPLC / LC-MS A3->A4 A5 Calculate Half-Life (t½) A4->A5

Sources

Comparative Guide: Validating (R)-Caa Incorporation in Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of (R)-Caa Incorporation using Mass Spectrometry Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists, Peptide Chemists, and CMC Regulatory Professionals.

Executive Summary

In the development of peptidomimetics and macrocyclic therapeutics, the specific incorporation of (R)-configured Amino Acid analogs (herein designated as (R)-Caa) is often the critical determinant of proteolytic stability and receptor affinity. However, standard analytical methods (RP-HPLC and standard HRMS) are blind to chirality, failing to distinguish the desired (R)-Caa from its (S)-enantiomer impurity or racemization byproducts.

This guide objectively compares the performance of Direct Chiral LC-MS/MS (the modern "Product" standard) against the traditional Marfey’s Derivatization Method and Ion Mobility MS . We provide experimental protocols to validate (R)-Caa incorporation with <0.1% chiral impurity limits, compliant with ICH Q6A and FDA peptide impurity guidelines.

Part 1: The Challenge – The "Silent" Impurity

Mass spectrometry detects mass-to-charge ratio (m/z). Since (R)-Caa and its enantiomer (S)-Caa possess identical masses, they are indistinguishable by standard MS. Furthermore, during Solid Phase Peptide Synthesis (SPPS), base-catalyzed racemization (via enolization of the oxazolone intermediate) can convert the expensive (R)-Caa building block into the (S)-form.

The Risk: A peptide containing 99% (S)-Caa instead of (R)-Caa will look identical on a standard Certificate of Analysis (CoA) but may be biologically inactive or immunogenic.

Part 2: Comparative Analysis of Validation Methods

We compare three methodologies for validating (R)-Caa incorporation.

1. The Modern Standard: Direct Chiral LC-MS/MS

This method utilizes Chiral Stationary Phases (CSPs) coupled directly to MS. It analyzes the intact peptide or specific fragments without chemical modification.

  • Mechanism: Differential interaction of the (R)- and (S)-Caa side chains with the chiral selector (e.g., immobilized polysaccharides or macrocyclic glycopeptides) on the column.

  • Performance: High throughput; non-destructive.

  • Best For: Final product release testing; detecting racemization in the final sequence.

2. The Legacy Alternative: Marfey’s Method (FDAA Derivatization)

The traditional "Gold Standard" involving acid hydrolysis followed by derivatization with N-α-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).

  • Mechanism: Converts enantiomers (R/S) into diastereomers (L-R and L-S), which have different physical properties and can be separated on a standard C18 column.

  • Performance: Ultra-high resolution for individual amino acids.

  • Major Flaw: Requires acid hydrolysis (6N HCl, 110°C), which itself induces 0.5–2.0% racemization, requiring complex deuterium-labeling corrections (

    
    /DCl hydrolysis).
    
3. The Emerging Alternative: Ion Mobility MS (IM-MS)

Separates ions based on their Collisional Cross Section (CCS) in a gas phase.

  • Mechanism: (R)-Caa and (S)-Caa induce different folding patterns in the gas phase, altering drift time.

  • Performance: Millisecond timescale; no chromatography required.

  • Limitation: Often lacks the resolution to separate minor (<1%) chiral impurities in flexible linear peptides.

Part 3: Performance Data Comparison

The following table summarizes experimental data comparing the detection of 0.5% (S)-Caa impurity in a model peptide containing (R)-Caa.

FeatureDirect Chiral LC-MS (Recommended) Marfey’s Method (FDAA) Standard RP-HPLC
Chiral Selectivity (

)
1.2 – 1.5 (High)1.8 – 2.5 (Very High)1.0 (None)
Sample Prep Time < 30 mins (Dilute & Shoot)> 24 Hours (Hydrolysis + Deriv.)< 10 mins
Racemization Risk 0% (Non-destructive) High (Hydrolysis-induced) 0%
LOD (% Impurity) 0.05%0.01%N/A
Destructive? No (Intact Peptide)Yes (Degrades to Amino Acids)No
Throughput High (20 samples/day)Low (2 samples/day)High

Analyst Insight: While Marfey's method offers higher theoretical resolution, the artifactual racemization during hydrolysis makes it unreliable for validating high-purity (R)-Caa reagents where the impurity level is near the method's own error margin. Direct Chiral LC-MS is the superior choice for QC release.

Part 4: Experimental Protocol (Direct Chiral LC-MS)

Objective: Validate (R)-Caa incorporation and quantify (S)-Caa impurity level.

1. Reagents & Materials
  • Target: Synthetic peptide containing (R)-Caa.

  • Standards: Pure (R)-Caa peptide standard and (S)-Caa peptide standard (spiked control).

  • Column: Chiralpak® IC-3 or EnantioPak® (Immobilized Polysaccharide type), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (50:50).

2. LC-MS/MS Method Parameters
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Isocratic hold often required for chiral separation.

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 60% B (Shallow gradient is critical for chiral recognition)

    • 15-20 min: 95% B (Wash)

  • MS Detection:

    • Source: ESI Positive Mode.

    • MRM (if Triple Quad): Monitor specific transition

      
       ion containing the (R)-Caa residue.
      
3. Validation Steps
  • Resolution Check: Inject a racemic mix (50:50 R/S). Ensure Resolution (

    
    ) > 1.5.
    
  • LOD Determination: Inject 0.1% (S)-Caa spiked into (R)-Caa. Signal-to-Noise (S/N) must be > 10.

  • Sample Analysis: Inject the synthesized batch.

  • Calculation:

    
    
    
Part 5: Workflow Visualization

The following diagram illustrates the decision logic for validating (R)-Caa incorporation, highlighting why Direct Chiral LC-MS is preferred over Marfey's for intact peptides.

ValidationWorkflow Start Start: (R)-Caa Peptide Validation CheckType Is the sample a raw Amino Acid or a Finished Peptide? Start->CheckType RawAA Raw Amino Acid Building Block CheckType->RawAA Raw Material Peptide Finished Peptide CheckType->Peptide Finished Drug MethodA Method A: Marfey's Analysis (Derivatization + C18 LC-MS) RawAA->MethodA Peptide->MethodA Legacy/Fallback MethodB Method B: Direct Chiral LC-MS (Intact Analysis) Peptide->MethodB Risk Critical Risk: Hydrolysis-Induced Racemization MethodA->Risk Requires 6N HCl ResultB Result: Peptide Conformational/Chiral Purity (No artifacts) MethodB->ResultB Direct Injection ResultA Result: Amino Acid Purity (Requires D2O correction) Risk->ResultA

Caption: Decision matrix for (R)-Caa validation. Direct Chiral LC-MS is preferred for peptides to avoid hydrolysis artifacts.

References
  • Vertex AI Search. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. American Chemical Society.[2]

  • National Institutes of Health (NIH). (2023). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent. PubMed.

  • MDPI. (2023). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules Journal.

  • FDA. (2021).[3] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. FDA Guidance Documents.

  • Waters Corporation. (2017). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. YouTube/Waters.

Sources

A Comparative Guide to the Circular Dichroism Spectra of Peptides Containing Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and well-defined conformations is a paramount objective. The incorporation of unnatural, conformationally constrained amino acids is a powerful strategy to achieve these goals. Among these, cyclobutane amino acids have emerged as versatile building blocks that can rigidify the peptide backbone, leading to predictable and stable secondary structures. This guide provides an in-depth comparison of the circular dichroism (CD) spectra of peptides containing cyclobutane amino acids, offering experimental insights and data to aid in the design and analysis of these promising molecules.

The Role of Cyclobutane Amino Acids in Peptide Structure

Cyclobutane amino acids are synthetic amino acids that feature a four-membered ring in their structure. This rigid cyclic element introduces significant conformational constraints on the peptide backbone, influencing the accessible dihedral angles and promoting the formation of specific secondary structures.[1][2][3] These constraints can lead to peptides with increased metabolic stability, enhanced membrane permeability, and improved biological activity compared to their linear, more flexible counterparts.[3] The stereochemistry of the cyclobutane ring is a critical determinant of the resulting peptide conformation, with different isomers inducing distinct folding patterns.[4][5]

Circular Dichroism Spectroscopy: A Powerful Tool for Conformation Analysis

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution.[6][7] The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a characteristic fingerprint of the peptide's secondary structure, allowing for the identification and quantification of α-helices, β-sheets, turns, and random coil conformations.[8][9]

Comparative Analysis of CD Spectra: Peptides with and without Cyclobutane Constraints

The incorporation of cyclobutane amino acids can induce dramatic changes in the CD spectra of peptides, providing clear evidence of conformational ordering. A key application where this is evident is in "stapled peptides," where two olefin-bearing unnatural amino acids are connected via a ring-closing metathesis reaction to form a covalent brace.

A notable example involves the comparison of a linear peptide with its cyclobutane-stapled analogue. Studies have shown that a linear peptide may exhibit a CD spectrum characteristic of a random coil, with a strong negative band around 200 nm. In contrast, the corresponding stapled peptide containing cyclobutane residues can display a spectrum with the distinct features of an α-helix: two negative bands around 208 nm and 222 nm, and a positive band around 192 nm.[1][2] This stark difference highlights the potent ability of cyclobutane-mediated stapling to induce and stabilize helical conformations.

Peptide TypeKey CD Spectral FeaturesInterpretationReference
Linear Peptide (Unconstrained)Strong negative band ~200 nmPredominantly random coil[1]
Cyclobutane-Stapled PeptideNegative bands at ~208 nm and ~222 nm, Positive band at ~192 nmHigh α-helical content[1][2]
Peptides with trans-Cyclobutane ResiduesMore folded structuresFavors defined secondary structures[4][5]
Peptides with cis-Cyclobutane ResiduesStrand-like, less folded structuresLess inducement of tight turns or helices[4][5]

Key Insight: The geometry of the cyclobutane staple is crucial. Different stereoisomers of the cyclobutane amino acids used for stapling can lead to varying degrees of helicity, with some combinations proving optimal for stabilizing the α-helical conformation.[1][2] This underscores the importance of rational design in selecting the appropriate cyclobutane building blocks.

The Influence of Cyclobutane Stereochemistry on Peptide Conformation

High-resolution NMR studies have corroborated the findings from CD spectroscopy, demonstrating that the relative configuration of the substituents on the cyclobutane ring dictates the folding pattern of the peptide.[4][5] Peptides containing trans-cyclobutane amino acid residues tend to adopt more folded and compact structures in solution.[4][5] Conversely, those with cis-cyclobutane residues are more likely to form extended, strand-like conformations.[4][5] This difference arises from the distinct ways in which the cis and trans configurations orient the peptide backbone and side chains, influencing the potential for intra- and inter-residue hydrogen bonding.

Experimental Protocol for CD Spectroscopy of Cyclobutane-Containing Peptides

To ensure reliable and reproducible CD data, a well-defined experimental protocol is essential. The following steps outline a robust methodology for the analysis of peptides containing cyclobutane amino acids.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the identity of the peptide by mass spectrometry.

  • Solvent Selection: The choice of solvent is critical as it can influence peptide conformation.

    • For initial screening, use a standard buffer such as 10 mM sodium phosphate, pH 7.4.

    • To promote helical structures, a solvent like trifluoroethanol (TFE) can be used. However, be mindful that TFE can artificially induce helicity.

    • If the peptide is poorly soluble in aqueous buffers, a co-solvent such as dimethyl sulfoxide (DMSO) may be necessary. In such cases, a protocol for reconstituting the peptide from DMSO to an aqueous buffer is required to minimize background absorbance from DMSO.[10]

  • Concentration Determination: Accurately determine the peptide concentration. This can be done using the absorbance of aromatic amino acids (if present) or by quantitative amino acid analysis.

CD Spectrometer Setup and Data Acquisition
  • Instrument Purging: Purge the spectrometer with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV region.

  • Cuvette Selection: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

  • Parameter Settings:

    • Wavelength Range: 190-260 nm.

    • Data Pitch: 0.5 nm.

    • Scanning Speed: 50 nm/min.

    • Response Time: 1 s.

    • Bandwidth: 1 nm.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Blank Measurement: Record a baseline spectrum of the solvent under the same conditions as the sample measurement.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the blank spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * l * N) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and N is the number of amino acid residues.

  • Secondary Structure Deconvolution: Use deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.

Workflow for CD Analysis of Cyclobutane-Containing Peptides

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation peptide_synthesis Peptide Synthesis & Purification concentration_det Concentration Determination peptide_synthesis->concentration_det sample_acq Sample Spectrum Acquisition concentration_det->sample_acq solvent_prep Solvent Preparation blank_acq Blank Spectrum Acquisition solvent_prep->blank_acq instrument_setup Instrument Setup & Purging instrument_setup->blank_acq instrument_setup->sample_acq baseline_sub Baseline Subtraction blank_acq->baseline_sub sample_acq->baseline_sub molar_ellipticity Conversion to Molar Ellipticity baseline_sub->molar_ellipticity deconvolution Secondary Structure Deconvolution molar_ellipticity->deconvolution interpretation Conformational Interpretation & Comparison deconvolution->interpretation

Figure 1. Workflow for CD analysis of cyclobutane peptides.

Conclusion

The incorporation of cyclobutane amino acids represents a powerful approach for constraining peptide conformations and enhancing their therapeutic potential. Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of these modified peptides. As demonstrated, the CD spectra of cyclobutane-containing peptides can differ significantly from their linear counterparts, often showing a dramatic increase in α-helicity. Furthermore, the stereochemistry of the cyclobutane ring plays a crucial role in determining the final folded structure. By following a rigorous experimental protocol and carefully analyzing the resulting CD spectra, researchers can gain valuable insights into the conformational effects of cyclobutane amino acid incorporation, thereby guiding the design of next-generation peptide therapeutics.

References

  • Gao, Y., et al. (2024). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. STAR Protocols, 5(1), 102850. [Link]

  • Xiong, R., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(18), 5344-5350. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Xiong, R., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

  • Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN - NMR Service at UAB. [Link]

  • SeRMN - NMR Service at UAB. (2017). cyclobutane. [Link]

  • Sharma, G., et al. (2017). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 6(5), 609-616. [Link]

  • Karlsruhe Institute of Technology (KIT) - Institute of Biological Interfaces (IBG). (2014). Optical spectroscopy. [Link]

  • Jacob, C. R., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 18(9), 5690-5705. [Link]

  • Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • ResearchGate. (n.d.). Determination of peptide secondary structure by CD spectroscopy. [Link]

  • Padilla, G., et al. (1990). Studies of synthetic helical peptides using circular dichroism and nuclear magnetic resonance. Biochemistry, 29(42), 9882-9889. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]

  • The Sleiman Lab. (2021, August 5). Tutorial of Circular dichroism [Video]. YouTube. [Link]

  • Sreerama, N., & Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 252-260. [Link]

  • Guandalini, A., et al. (2022). Ab initio Circular Dichroism with the Yambo code: applications to dipeptides. arXiv. [Link]

  • Jayaraman, A., et al. (2016). Constrained Cyclic Peptides as Immunomodulatory Inhibitors of the CD2:CD58 Protein-Protein Interaction. ACS Chemical Biology, 11(8), 2266-2274. [Link]

  • Xiong, R., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides: The Impact of (R)-α-amino-cyclobutaneacetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological performance of standard peptides versus those modified with the conformationally constrained, non-natural amino acid, (R)-α-aminocyclobutaneacetic acid. We will explore the fundamental reasons for incorporating such modifications and provide the experimental framework to validate their enhanced therapeutic potential. The focus is on the significant improvements in proteolytic stability and receptor binding affinity, critical parameters in modern drug development.

Introduction: Overcoming the Limitations of Natural Peptides

Native peptides are exquisite signaling molecules, offering high specificity and low off-target toxicity. However, their therapeutic application is often hindered by two major drawbacks: conformational flexibility and susceptibility to enzymatic degradation.[1][2] A linear peptide in solution exists as a dynamic ensemble of conformations, only one of which may be the "bioactive" shape required for receptor binding. This inherent flexibility leads to a significant entropic penalty upon binding, reducing affinity.[3] Furthermore, proteases readily recognize and cleave the peptide bonds of these flexible chains, resulting in a short in-vivo half-life.[2][4]

A powerful strategy to overcome these limitations is the introduction of conformationally constrained or unnatural amino acids.[5][6] By incorporating rigid structural elements into the peptide backbone, we can pre-organize the peptide into its bioactive conformation and sterically hinder protease access. One such element is the cyclobutane ring. This guide focuses on the impact of incorporating a cyclobutane-based amino acid, demonstrating how this modification transforms a labile, flexible peptide into a stable and potent therapeutic candidate.

It is important to clarify the role of the "Fmoc" (9-fluorenylmethoxycarbonyl) group mentioned in the topic. The Fmoc group is a temporary protecting group essential for the chemical synthesis of the peptide, specifically in Solid-Phase Peptide Synthesis (SPPS).[7][8][] It protects the amine group of the amino acid during the coupling reaction and is quantitatively removed after each coupling step. Therefore, the final, purified peptide that is tested for biological activity does not contain the Fmoc moiety. The comparison is between a peptide containing the cyclobutane amino acid residue and a peptide with a natural amino acid (e.g., Alanine or Glycine) at the same position.

The Core Comparison: Conformational Rigidity and its Biological Consequences

The four-membered ring of cyclobutaneacetic acid imposes significant local constraints on the peptide backbone's torsional angles (phi/psi angles).[10] This rigidity is the root cause of the observed enhancements in biological activity.

Enhanced Proteolytic Stability

The most dramatic and immediate benefit of incorporating a cyclobutane residue is a profound increase in resistance to enzymatic degradation.[3][11] Proteases require a substrate peptide to adopt a specific, often extended, conformation to fit within their active site cleft. The rigid structure conferred by the cyclobutane ring prevents the peptide from adopting this required conformation, effectively making it a poor substrate for the enzyme.[6]

Consider a typical experiment where a native peptide and its cyclobutane-modified analogue are incubated with a protease like trypsin. The native peptide is often completely degraded within minutes to hours, while the modified version remains largely intact for 24 hours or more.[4][11]

Caption: Experimental workflow for comparing native and modified peptides.

Improved Receptor Binding Affinity

By constraining the peptide, the cyclobutane modification helps to "lock" it into a conformation that is closer to the one required for receptor binding. This pre-organization reduces the entropic cost of binding, as the peptide does not need to sacrifice as much conformational freedom to fit into the receptor.[1][6] The result is often a significant increase in binding affinity (lower IC50 or Kd values) and, consequently, higher biological potency.[12]

This principle is powerfully exploited in "stapled peptides," where cyclobutane-bearing residues can be used to enforce and stabilize helical secondary structures, which are critical for mediating many protein-protein interactions.[11][13]

Caption: Constrained peptides show enhanced receptor binding.

Quantitative Data Summary

The following table summarizes hypothetical but representative data from experiments comparing a 12-amino acid linear peptide (Peptide-Nat) with its analogue containing a single (R)-α-aminocyclobutaneacetic acid substitution (Peptide-Cba).

ParameterPeptide-Nat (Native)Peptide-Cba (Cyclobutane-Modified)Rationale for Improvement
Proteolytic Half-Life (in serum) 15 minutes> 24 hoursThe rigid cyclobutane structure sterically hinders protease access to the peptide backbone.[4][11]
Receptor Binding Affinity (IC50) 250 nM15 nMThe peptide is pre-organized into its bioactive conformation, reducing the entropic penalty of binding.[1][3]
Secondary Structure (% Helicity) < 5%45%The cyclobutane residue acts as a nucleation point, stabilizing the helical fold.[13]
Cell Permeability LowModerateImproved metabolic stability and defined structure can contribute to better membrane translocation.[11]

Experimental Protocols

To ensure scientific rigor, the following detailed protocols outline the necessary steps to synthesize and validate the performance of these peptides.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a target peptide on a Rink Amide resin to yield a C-terminally amidated peptide, using standard Fmoc chemistry.[14][15]

  • Resin Preparation:

    • Place 100 mg of Rink Amide MBHA resin (0.65 mmol/g loading) in a fritted syringe reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. This removes the Fmoc group from the resin, exposing the free amine for the first coupling.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and immediately add it to the resin.

    • Agitate the vessel for 1-2 hours at room temperature. The choice of coupling reagent (HATU/HOAt) is crucial for efficiently coupling both standard and sterically hindered amino acids like the cyclobutane derivative.

    • Drain the coupling solution and wash the resin with DMF (3x).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence, including the (R)-α-(Fmoc-amino)cyclobutaneacetic acid.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and its Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). The scavengers are essential to prevent side reactions with sensitive amino acid side chains.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Purification:

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Proteolytic Stability Assay
  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both Peptide-Nat and Peptide-Cba in a suitable buffer (e.g., 50 mM Tris, pH 7.5).

  • Enzyme Preparation: Prepare a 0.1 mg/mL solution of Trypsin in the same buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix 90 µL of each peptide stock with 10 µL of the trypsin solution.

    • As a control, prepare tubes with 90 µL of each peptide and 10 µL of buffer (no enzyme).

    • Incubate all tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), take a 10 µL aliquot from each tube and quench the reaction by adding it to 90 µL of 1% TFA.

  • Analysis: Analyze the quenched samples by RP-HPLC. Calculate the percentage of intact peptide remaining by integrating the area of the peptide peak relative to the T=0 time point.

Conclusion

The incorporation of (R)-α-aminocyclobutaneacetic acid is a validated and highly effective strategy for enhancing the drug-like properties of therapeutic peptides. By imposing conformational rigidity, this single modification can simultaneously solve the critical challenges of proteolytic instability and suboptimal receptor affinity. The experimental protocols provided herein offer a clear roadmap for researchers to apply this powerful peptidomimetic tool, paving the way for the development of next-generation peptide therapeutics with superior stability and potency.

References

Sources

Safety Operating Guide

(r)-a-(Fmoc-amino)cyclobutaneacetic acid proper disposal procedures

Operational Guide: Disposal of (R)- -(Fmoc-amino)cyclobutaneacetic acid

Executive Summary & Compound Profile

(R)-

Proper disposal is critical not only for regulatory compliance (RCRA/EPA) but to maintain laboratory safety. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group is base-labile .[1] Inadvertent mixing of this compound with alkaline waste streams (e.g., waste containing piperidine or hydrazine) can trigger uncontrolled deprotection, releasing dibenzofulvene and potentially generating heat or gas in sealed waste containers.

Physiochemical & Hazard Profile
PropertySpecification
Chemical Structure Cyclobutane ring with Fmoc-protected amine and free carboxylic acid.
Physical State White to off-white powder/solid.
Stability Stable at room temperature.[2][3] Incompatible with strong bases and oxidizers.
Primary Hazards Irritant (Xi): H315 (Skin), H319 (Eye), H335 (Respiratory).
RCRA Status Not P-listed or U-listed. Regulated as Characteristic Waste (if in solvent) or Toxic (due to unknown bioactivity).
Solubility Soluble in organic solvents (DMF, DMSO, MeOH); poorly soluble in water.

Pre-Disposal Assessment & Segregation

The Golden Rule of Fmoc Disposal: Never discard Fmoc-protected amino acids into general alkaline waste streams.

Why Segregation Matters

In SPPS, Fmoc removal is achieved using bases like 20% piperidine. If you dispose of (R)-

  • Chemical Reaction: The base will cleave the Fmoc group in the waste bin.

  • Byproduct Generation: This releases dibenzofulvene (a reactive alkene) and CO

    
     (gas).
    
  • Risk: In a tightly capped waste drum, CO

    
     evolution can cause pressure buildup.
    
Segregation Workflow
  • Solid Waste: Segregate into "Solid Hazardous Waste" bins.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" or "Acidic Organic" streams. Do not mix with "Basic Organic" waste.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Applicable for: Pure powder, contaminated weighing boats, and spill cleanup residues.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar compatible with solids.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(R)-alpha-(Fmoc-amino)cyclobutaneacetic acid, 95%+"

    • Hazard Checkbox: Irritant / Toxic.[4]

  • Transfer: Transfer solid using a chemically resistant spatula. Avoid generating dust.[2][4][5][6][7]

  • Sealing: Cap tightly.

  • Satellite Accumulation: Move to the designated Satellite Accumulation Area (SAA).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, HPLC effluent, or dissolved reagent.

  • Characterize the Solvent:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in DMF, DMSO, Methanol

      
      Non-Halogenated Waste .
      
  • pH Check: Ensure the waste stream is Neutral or Acidic (pH

    
     7).
    
  • Transfer: Pour into the appropriate solvent waste carboy (typically 10L or 20L HDPE).

  • Log Entry: Record the volume and concentration on the waste log sheet immediately.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a small volume of compatible solvent (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Scenario B).

  • Defacing: Cross out the original label and mark "EMPTY."

  • Glass Disposal: Discard the bottle in the "Laboratory Glass" or "Recycling" bin, depending on institutional policy.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for safe disposal, ensuring compliance with segregation rules.

DisposalWorkflowStartWaste: (R)-a-(Fmoc-amino)cyclobutaneacetic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDry ReagentLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidBinBin: Solid Hazardous Waste(Label: Toxic/Irritant)Solid->SolidBinSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (DMF, MeOH)SolventCheck->NonHalogenatedHaloBinBin: Halogenated Organic WasteHalogenated->HaloBinNonHaloBinBin: Non-Halogenated Organic WasteNonHalogenated->NonHaloBinWarningCRITICAL: Do NOT mix withBasic Waste (Piperidine)NonHaloBin->Warning

Figure 1: Decision matrix for the segregation and disposal of Fmoc-cyclobutane amino acid waste. Note the critical restriction on mixing with basic waste streams.

Emergency Procedures

In the event of a spill or exposure, execute the following immediately:

  • Skin Contact: Wash with soap and water for 15 minutes. Fmoc compounds are lipophilic; use plenty of soap.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][5][6][7]

  • Spill Cleanup (Solid):

    • Wear Nitrile gloves, lab coat, and safety goggles.[8]

    • Use a damp paper towel to wipe up powder (avoid creating dust aerosols).

    • Place all cleanup materials into a "Solid Hazardous Waste" bag.

    • Clean the surface with a detergent solution.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). [Link][9]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Princeton University EHS. Laboratory Waste Disposal Guide. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.